Product packaging for 3,4,5-Trimethoxybenzaldehyde(Cat. No.:CAS No. 86-81-7)

3,4,5-Trimethoxybenzaldehyde

Cat. No.: B134019
CAS No.: 86-81-7
M. Wt: 196.20 g/mol
InChI Key: OPHQOIGEOHXOGX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7) is a trisubstituted aromatic aldehyde of high importance in organic synthesis and materials research. It serves as a versatile precursor in the pharmaceutical industry, most notably in the multi-step synthesis of the antibiotic Trimethoprim . Its application extends to the synthesis of other active pharmaceutical ingredients such as cintriamide, roletamide, trimazosin, and the psychedelic phenethylamine class of compounds . Beyond pharmaceuticals, this compound is a valuable building block for producing plastic additives . Recent investigations in material science have demonstrated its utility in growing high-quality organic single crystals via slow evaporation techniques. The resulting this compound single crystals exhibit promising nonlinear optical (NLO) properties, including a high laser damage threshold, making them candidates for applications in optical power limiting, optical switching, and photonic devices . The compound is characterized as a light yellow to white solid with a melting point between 73-77 °C and a molecular weight of 196.20 g/mol. It is slightly soluble in water but readily dissolves in various organic solvents, including methanol, alcohol, toluene, and acetone . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handling and Safety: This chemical is air-sensitive and should be stored in a cool, dark place under inert gas . It may cause skin irritation (H315) and serious eye irritation (H319) and is harmful if swallowed (H302) . Appropriate personal protective equipment (PPE) should be worn, and safety data sheets should be consulted before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B134019 3,4,5-Trimethoxybenzaldehyde CAS No. 86-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxybenzaldehyde
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InChI

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
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InChI Key

OPHQOIGEOHXOGX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=O
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Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID4058948
Record name Benzaldehyde, 3,4,5-trimethoxy-
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Molecular Weight

196.20 g/mol
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Physical Description

Light yellow flakes; [Sigma-Aldrich MSDS]
Record name 3,4,5-Trimethoxybenzaldehyde
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Vapor Pressure

0.00113 [mmHg]
Record name 3,4,5-Trimethoxybenzaldehyde
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CAS No.

86-81-7
Record name 3,4,5-Trimethoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzaldehyde is a pivotal organic compound, widely recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the antibacterial agent Trimethoprim.[1][2][3][4][5] Its unique molecular structure, featuring a benzaldehyde core with three methoxy groups, imparts specific chemical reactivity that is instrumental in the construction of complex therapeutic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and a summary of its crucial role in synthetic chemistry.

Physical Properties

This compound is a light yellow, crystalline solid at room temperature.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[6]
Molecular Weight 196.20 g/mol [7]
Appearance Light yellow solid/flakes[1][7]
Melting Point 72-75 °C[6][8]
Boiling Point 163-165 °C at 10 mmHg[8]
Density 1.367 g/cm³[1]
Solubility Slightly soluble in water. Soluble in methanol (0.1 g/mL).[1]
Vapor Pressure 0.00113 mmHg[7]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the aldehyde functional group and the electron-donating methoxy groups on the aromatic ring.

  • Aldehyde Group Reactivity: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid.

    • Reduction: Can be reduced to the corresponding alcohol, 3,4,5-trimethoxybenzyl alcohol.

    • Condensation Reactions: Readily participates in condensation reactions, such as the Knoevenagel and aldol condensations, which are crucial for forming carbon-carbon bonds in synthetic pathways.

    • Reductive Amination: Can react with amines to form imines, which can be subsequently reduced to form substituted amines.

  • Aromatic Ring Reactivity: The three methoxy groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This electronic enrichment of the benzene ring influences its reactivity in various synthetic transformations.

  • Stability: The compound is stable under normal laboratory conditions but may be sensitive to strong oxidizing agents.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the aldehydic proton, aromatic protons, and methoxy group protons are observed.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons are present.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretch of the aldehyde, and C-O stretches of the methoxy groups are prominent.
Mass Spectrometry The molecular ion peak (M⁺) is observed at m/z corresponding to the molecular weight of the compound.
UV-Vis Spectroscopy Exhibits absorption maxima in the ultraviolet region, characteristic of aromatic aldehydes.

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus, and the sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

  • A small amount of the sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The apparatus is heated in a suitable heating bath.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point.

Density Measurement

Objective: To determine the mass per unit volume of this compound.

Methodology (Pycnometer Method):

  • The mass of a clean, dry pycnometer is determined.

  • The pycnometer is filled with a liquid of known density (in which the sample is insoluble) and weighed.

  • The pycnometer is emptied, dried, and a known mass of this compound is added.

  • The pycnometer is then filled with the same liquid and weighed again.

  • The volume of the displaced liquid, and thus the volume of the sample, can be calculated, allowing for the determination of the sample's density.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology:

  • A small, known amount of this compound (e.g., 10 mg) is placed in a test tube.

  • A known volume of the solvent (e.g., 1 mL of water, methanol, ethanol, etc.) is added incrementally with agitation.

  • The mixture is observed for dissolution. If the solid dissolves completely, it is considered soluble.

  • For quantitative analysis, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is carefully removed, the solvent is evaporated, and the mass of the dissolved solid is measured.

Spectroscopic Analysis

4.5.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of this compound.

Methodology:

  • A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

  • The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure.

4.5.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Technique):

  • A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

4.5.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer.

  • The sample is vaporized and then ionized by a high-energy electron beam.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, showing the relative abundance of each ion.

4.5.4 UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths at which this compound absorbs light in the ultraviolet and visible regions.

Methodology:

  • A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol or hexane).

  • The solution is placed in a quartz cuvette.

  • The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • The wavelength(s) of maximum absorbance (λmax) are identified.

Role in Drug Development: Synthesis of Trimethoprim

This compound is a critical starting material for the synthesis of Trimethoprim, a potent inhibitor of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[4] The synthesis of Trimethoprim from this compound is a multi-step process that highlights the utility of this intermediate in constructing complex heterocyclic structures.

A generalized workflow for the synthesis of Trimethoprim starting from this compound is depicted below. One common route involves the condensation of this compound with a suitable active methylene compound, followed by cyclization with guanidine.[9]

Trimethoprim_Synthesis TMBA 3,4,5-Trimethoxy- benzaldehyde Intermediate1 Condensation Product TMBA->Intermediate1 Condensation Reagent1 Active Methylene Compound (e.g., 3-ethoxypropionitrile) Reagent1->Intermediate1 Trimethoprim Trimethoprim Intermediate1->Trimethoprim Cyclization Guanidine Guanidine Guanidine->Trimethoprim

Caption: A simplified workflow for the synthesis of Trimethoprim.

Conclusion

This compound possesses a well-defined set of physical and chemical properties that make it an invaluable building block in organic synthesis, particularly in the pharmaceutical industry. Its reactivity, centered around the aldehyde functionality and the activated aromatic ring, allows for its incorporation into a diverse range of complex molecules. A thorough understanding of its characteristics and the analytical methods for their determination is fundamental for its effective utilization in research and development. The continued importance of drugs like Trimethoprim ensures that this compound will remain a compound of significant interest to the scientific community.

References

Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-Trimethoxybenzaldehyde (C₁₀H₁₂O₄), a vital intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.88Singlet1HAldehyde (-CHO)
7.14Singlet2HAromatic (Ar-H)
3.94Singlet9HMethoxy (-OCH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
191.2Aldehyde Carbonyl (C=O)
153.7Aromatic Carbon (C-O)
143.6Aromatic Carbon (C-O)
131.8Aromatic Carbon (C-CHO)
106.8Aromatic Carbon (C-H)
61.1Methoxy Carbon (-OCH₃)
56.4Methoxy Carbon (-OCH₃)

Solvent: CDCl₃, Frequency: 151 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3030WeakAromatic C-H Stretch
2850 & 2750MediumAldehyde C-H Stretch (Fermi doublet)[2][3]
~1705Strong, SharpAromatic Aldehyde C=O Stretch[2][4]
1600 & 1500MediumAromatic C=C Ring Stretch[2]
~1250 & ~1040StrongAryl Ether C-O Stretch[5][6][7]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zIonMethod
196[M]⁺Electron Ionization (EI)[8]
181[M-CH₃]⁺EI
125EI
110EI

Molecular Weight: 196.20 g/mol [8]

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR. The solid sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial.

  • Transfer to NMR Tube: The resulting solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring no solid particles are present. The liquid column should be between 4.0 to 5.0 cm.

  • Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

  • Data Acquisition: The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity. The probe is tuned to the specific nucleus (¹H or ¹³C) and the data is acquired using an appropriate pulse sequence. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

IR Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

  • Sample Preparation: A small amount (approx. 50 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride.

  • Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[4]

  • Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The IR spectrum is then recorded, plotting the percentage of light transmitted against the wavenumber.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam. This process knocks an electron off the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.

  • Fragmentation: The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.

  • Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Spectroscopic_Workflow Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Information (Carbon-Hydrogen Framework) NMR->Structure Functional_Groups Functional Groups (Aldehyde, Ether, Aromatic) IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation Pattern MS->Mol_Weight Data_Integration Data Integration & Structure Elucidation Structure->Data_Integration Functional_Groups->Data_Integration Mol_Weight->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

Caption: Logical workflow for compound identification using spectroscopic methods.

References

The Natural Occurrence and Sources of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde is a naturally occurring aromatic aldehyde that serves as a vital intermediate in the synthesis of numerous pharmaceutical compounds, including the antibacterial drug trimethoprim.[1] Its unique chemical structure, featuring a benzaldehyde core with three methoxy groups, imparts specific reactivity and biological activity, making it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known plant sources, and insights into its biosynthesis. While quantitative data on its concentration in natural sources is limited in publicly available literature, this guide summarizes its presence and outlines general methodologies for its extraction and analysis.

Natural Occurrence

This compound has been identified as a phytochemical in a select number of plant species across different families. Its presence is often associated with the plant's essential oil or resinous extracts. The following table summarizes the documented plant sources of this compound.

Plant SpeciesFamilyPlant Part(s)
Zanthoxylum ailanthoidesRutaceaeNot specified
Acorus calamusAcoraceaeRhizome
Cassia grandisFabaceaeLeaves, Fruit
Piper solmsianumPiperaceaeNot specified

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The likely precursor for the C6-C1 skeleton of benzaldehydes is cinnamic acid, which itself is derived from the amino acid phenylalanine.

While the specific enzymatic steps leading directly to this compound have not been fully elucidated for the mentioned plant species, a plausible pathway involves the biosynthesis of gallic acid (3,4,5-trihydroxybenzoic acid) as a key intermediate. Gallic acid is primarily formed via the shikimate pathway. Subsequent methylation of the hydroxyl groups of a gallic acid derivative would lead to the formation of the trimethoxy-substituted aromatic ring, followed by reduction of the carboxylic acid to an aldehyde.

Biosynthetic_Pathway Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Gallic_Acid_Pathway Gallic Acid Biosynthesis Shikimate_Pathway->Gallic_Acid_Pathway Prephenate Prephenate Chorismate->Prephenate Phenylalanine L-Phenylalanine Prephenate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Cinnamic_Acid->Gallic_Acid_Pathway Gallic_Acid Gallic Acid Gallic_Acid_Pathway->Gallic_Acid Methylation O-Methylation (SAM) Gallic_Acid->Methylation Reduction Reduction Methylation->Reduction TMBA 3,4,5-Trimethoxy- benzaldehyde Reduction->TMBA

A plausible biosynthetic pathway for this compound.

Experimental Protocols: Extraction and Analysis

Detailed and validated experimental protocols for the quantitative analysis of this compound in the aforementioned plant species are not extensively reported. However, based on the chemical nature of the compound and general phytochemical analysis techniques, a general workflow for its extraction and quantification can be outlined.

Extraction Methodologies

The choice of extraction method and solvent is critical for the efficient isolation of this compound from plant matrices.

  • Solvent Extraction: Maceration, sonication, or Soxhlet extraction using solvents of varying polarities are common techniques. For benzaldehyde derivatives, solvents such as methanol, ethanol, ethyl acetate, or dichloromethane are often employed. A sequential extraction with solvents of increasing polarity can be used to fractionate the extract and potentially enrich the target compound.

  • Supercritical Fluid Extraction (SFE): Using supercritical carbon dioxide (SC-CO2) is a green and efficient alternative for extracting non-polar to moderately polar compounds. The selectivity can be tuned by modifying pressure, temperature, and the addition of co-solvents.

  • Hydrodistillation: For volatile components, particularly from essential oils of plants like Acorus calamus, hydrodistillation or steam distillation is the standard method.

Analytical Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the quantification of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is common.

    • Detection: A Diode Array Detector (DAD) or a UV detector set at the wavelength of maximum absorbance for this compound (around 280-300 nm) can be used for quantification. Mass Spectrometry (MS) detection would provide higher selectivity and sensitivity.

    • Quantification: Quantification is achieved by creating a calibration curve with known concentrations of a pure this compound standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.

    • Injection: The sample is typically injected in split or splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the extract.

    • Detection: A Mass Spectrometer (MS) is used for both identification (based on the mass spectrum) and quantification (by selected ion monitoring, SIM, for higher sensitivity).

    • Quantification: Similar to HPLC, quantification is performed using a calibration curve prepared with a standard of this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., leaves, rhizome) Extraction Extraction Plant_Material->Extraction Solvent_Extraction Solvent Extraction (Methanol, Ethanol, etc.) Extraction->Solvent_Extraction SFE Supercritical Fluid Extraction (SC-CO2) Extraction->SFE Hydrodistillation Hydrodistillation Extraction->Hydrodistillation Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract SFE->Crude_Extract Hydrodistillation->Crude_Extract Purification Optional: Purification/ Fractionation Crude_Extract->Purification Analysis Analysis & Quantification Crude_Extract->Analysis Column_Chroma Column Chromatography Purification->Column_Chroma SPE Solid Phase Extraction (SPE) Purification->SPE Column_Chroma->Analysis SPE->Analysis HPLC HPLC-DAD/MS Analysis->HPLC GCMS GC-MS Analysis->GCMS Data Quantitative Data HPLC->Data GCMS->Data

A general experimental workflow for the extraction and analysis.

Conclusion

This compound is a valuable natural product with significant applications in the pharmaceutical industry. While its occurrence has been confirmed in several plant species, including Zanthoxylum ailanthoides, Acorus calamus, and Cassia grandis, there is a notable gap in the scientific literature regarding its quantitative levels in these natural sources. Further research is warranted to determine the concentration of this compound in various plant tissues and to develop and validate robust analytical methods for its routine quantification. Such studies would be invaluable for assessing the feasibility of these plants as a natural source for this important chemical intermediate and for quality control purposes in herbal medicine and drug development. The biosynthetic pathway, likely proceeding through gallic acid, also presents opportunities for metabolic engineering to enhance its production in plant or microbial systems.

References

The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde, a naturally occurring aromatic aldehyde, and its synthetic derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The versatility of the 3,4,5-trimethoxyphenyl moiety makes it a valuable building block in the synthesis of a wide array of pharmacologically active molecules.[3][4][5]

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic activity against a variety of human cancer cell lines. The trimethoxyphenyl group is a key pharmacophore in several known tubulin polymerization inhibitors.[6] The mechanism of action for many of these derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound derivatives against several human cancer cell lines.

Derivative TypeCompoundCell LineIC₅₀ (µM)Reference
Flavonoid BenzimidazoleCompound 15MGC-803 (gastric)20.47 ± 2.07[9]
MCF-7 (breast)43.42 ± 3.56[9]
HepG-2 (liver)35.45 ± 2.03[9]
MFC (murine gastric)23.47 ± 3.59[9]
Benzimidazole-6-carboxamideCompound 5oA549 (lung)0.15 - 52.73 (range)[10]
SW480 (colon)0.15 - 52.73 (range)[10]
Chalcone-Benzimidazolium SaltCompound 7fHL-60 (leukemia)Lower than DDP[6]
MCF-7 (breast)Lower than DDP[6]
SW-480 (colon)Lower than DDP[6]
Triazole CarboxanilidesCompound 4eMCF-7 (breast)7.79[11]
Compound 4fMCF-7 (breast)10.79[11]
Compound 4lMCF-7 (breast)13.20[11]
Oxazolone DerivativesCompound 9HepG2 (liver)1.38[12]
Compound 10HepG2 (liver)2.52[12]
Compound 11HepG2 (liver)3.21[12]

DDP refers to Cisplatin, a standard chemotherapy drug.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • 96-well microplate

  • This compound derivative stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[14]

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 add_compound Add Test Compound & Controls incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570-590 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 1: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

This compound and its derivatives, particularly Schiff bases, have demonstrated notable activity against a range of pathogenic bacteria and fungi.[3][15][16] These compounds interfere with microbial growth and viability, suggesting their potential as novel antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of this compound and its derivatives, presenting Minimum Inhibitory Concentration (MIC) and inhibition zone data.

CompoundMicroorganismActivity TypeValueReference
This compoundEscherichia coliInhibition Zone21 mm (at 1 mg/mL)[17]
Candida Sp.Inhibition Zone23 mm (at 1 mg/mL)[17]
Candida albicansMIC1 mg/mL[18]
2,4,6-TrimethoxybenzaldehydeCandida albicansMIC0.25 mg/mL[18]
MFC0.5 mg/mL[18]
Schiff Base (PC1)Escherichia coliMIC62.5 µg/mL[3][19]
Staphylococcus aureusMIC62.5 µg/mL[3][19]
Candida albicansMIC250 µg/mL[3][19]
Schiff Base (PC2)Escherichia coliMIC250 µg/mL[3][19]
Staphylococcus aureusMIC62.5 µg/mL[3][19]
Candida albicansMIC62.5 µg/mL[3][19]
Schiff Base (3c)Candida albicansMIC24 µg/mL[10][15]

MFC stands for Minimum Fungicidal Concentration.

Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of chemical compounds.[20]

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (or other suitable agar medium)

  • Bacterial or fungal inoculum

  • Sterile paper disks (6 mm diameter)

  • This compound derivative solution

  • Positive control antibiotic disks

  • Negative control (solvent) disks

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculate Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an agar plate to create a lawn of bacteria.[21][22]

  • Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, place positive and negative control disks. Ensure disks are placed at least 24 mm apart.[22]

  • Incubation: Invert the plates and incubate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[17]

  • Measure Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Application cluster_incubation Incubation cluster_analysis Analysis prepare_inoculum Prepare Standardized Inoculum prepare_plates Prepare Agar Plates prepare_inoculum->prepare_plates inoculate_plate Inoculate Plate with Swab prepare_plates->inoculate_plate apply_disks Apply Compound-impregnated & Control Disks inoculate_plate->apply_disks incubate Incubate Plates (18-24 hours) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Figure 2: Workflow for the Agar Disk Diffusion Assay.

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated significant anti-inflammatory effects. The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[23][24]

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of some 3,4,5-trimethoxybenzyl alcohol derivatives of NSAIDs.

DerivativeParent NSAID% Reduction in Paw Edema% COX-2 InhibitionReference
Compound 21Ibuprofen67%67%[23][24]
Compound 16Ketoprofen91%-[23][24]
Compound 19Ketoprofen-94%[23][24]
Ibuprofen (control)-36%46%[23][24]
Ketoprofen (control)-47%49%[23][24]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[25][26]

Materials:

  • Wistar rats (150-200 g)

  • This compound derivative solution

  • Carrageenan solution (1% in saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the derivative.

  • Drug Administration: Administer the test compound or standard drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[25][27]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[27]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial regulators of cell proliferation, inflammation, and apoptosis.[18][28]

NF_kappaB_Signaling cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response cluster_inhibition Inhibition by Derivatives stimuli TNF-α, IL-1β, LPS IKK IKK Complex stimuli->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB_NFkB IkappaB->IkappaB_NFkB IkappaB_P P-IκB NFkB NF-κB (p50/p65) NFkB->IkappaB_NFkB NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation Ub_IkappaB Ub-IκB IkappaB_P->Ub_IkappaB Ubiquitination Degraded_IkappaB Degraded IκB Ub_IkappaB->Degraded_IkappaB Proteasomal Degradation DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription DNA->Transcription Response Inflammation Cell Survival Immune Response Transcription->Response Derivative 3,4,5-Trimethoxy- benzaldehyde Derivatives Derivative->IKK Inhibit

Figure 3: Simplified NF-κB signaling pathway and potential inhibition.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response cluster_inhibition Inhibition by Derivatives stimulus Growth Factors, Stress, Cytokines receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf Phosphorylates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk->transcription_factors Translocates & Activates gene_expression Gene Expression transcription_factors->gene_expression cellular_response Proliferation, Differentiation, Apoptosis gene_expression->cellular_response derivative 3,4,5-Trimethoxy- benzaldehyde Derivatives derivative->raf Inhibit derivative->mek Inhibit

Figure 4: Overview of the MAPK/ERK signaling pathway.

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory assays, coupled with their activity on critical signaling pathways, warrants further investigation. This technical guide provides a foundational understanding of their biological activities, offering valuable data and methodologies to guide future research and development efforts in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of 3,4,5-Trimethoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of 3,4,5-Trimethoxybenzaldehyde (TMBA) in a variety of organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development who utilize TMBA as an intermediate in the synthesis of pharmaceuticals such as trimethoprim, cintriamide, and trimazosin.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key processes and concepts.

Quantitative Solubility Data

The solubility of this compound was determined in sixteen pure organic solvents at temperatures ranging from 278.15 K to 313.15 K.[2] The experimental data, expressed as the mole fraction (x₁) of TMBA, is summarized in the table below. The data indicates that solubility generally increases with temperature across all tested solvents.[2] The highest solubility was observed in N,N-dimethylformamide (DMF) at 313.15 K, while the lowest was found in i-butanol at 278.15 K.[2] Polarity is noted to play a significant role in the solubility of TMBA in alcohol solvents.[2]

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol 278.150.0431
283.150.0539
288.150.0673
293.150.0837
298.150.1037
303.150.1281
308.150.1573
313.150.1923
Ethanol 278.150.0245
283.150.0311
288.150.0393
293.150.0496
298.150.0625
303.150.0787
308.150.0988
313.150.1235
n-Propanol 278.150.0123
283.150.0158
288.150.0202
293.150.0257
298.150.0326
303.150.0414
308.150.0524
313.150.0662
i-Propanol 278.150.0093
283.150.0120
288.150.0154
293.150.0197
298.150.0251
303.150.0319
308.150.0406
313.150.0516
n-Butanol 278.150.0069
283.150.0089
288.150.0115
293.150.0148
298.150.0189
303.150.0241
308.150.0306
313.150.0388
i-Butanol 278.150.0045
283.150.0059
288.150.0077
293.150.0100
298.150.0129
303.150.0165
308.150.0211
313.150.0269
s-Butanol 278.150.0084
283.150.0109
288.150.0141
293.150.0181
298.150.0232
303.150.0296
308.150.0378
313.150.0482
Acetone 278.150.0763
283.150.0939
288.150.1154
293.150.1415
298.150.1731
303.150.2111
308.150.2565
313.150.3099
2-Butanone 278.150.0559
283.150.0690
288.150.0851
293.150.1047
298.150.1285
303.150.1573
308.150.1918
313.150.2327
Cyclohexanone 278.150.0489
283.150.0611
288.150.0761
293.150.0945
298.150.1171
303.150.1447
308.150.1782
313.150.2186
Acetonitrile 278.150.0299
283.150.0375
288.150.0469
293.150.0586
298.150.0731
303.150.0911
308.150.1132
313.150.1402
N,N-Dimethylformamide (DMF) 278.150.1332
283.150.1601
288.150.1919
293.150.2293
298.150.2731
303.150.3242
308.150.3833
313.150.4513
Tetrahydrofuran (THF) 278.150.0599
283.150.0746
288.150.0927
293.150.1149
298.150.1421
303.150.1751
308.150.2149
313.150.2628
Ethyl Formate 278.150.0289
283.150.0363
288.150.0456
293.150.0571
298.150.0713
303.150.0887
308.150.1100
313.150.1359
Methyl Acetate 278.150.0355
283.150.0445
288.150.0557
293.150.0696
298.150.0867
303.150.1077
308.150.1334
313.150.1648
Ethyl Acetate 278.150.0213
283.150.0270
288.150.0341
293.150.0429
298.150.0539
303.150.0676
308.150.0845
313.150.1053

Experimental Protocol: Gravimetric Method

The solubility of this compound in the aforementioned organic solvents was determined using a static gravimetric method.[2][3] This reliable and widely used technique involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then measuring the mass of the dissolved solute.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel.

  • Equilibration: The mixture is continuously stirred in a thermostatically controlled water bath to maintain a constant temperature. The system is allowed to equilibrate for a sufficient period to ensure that the solution is saturated and the undissolved solid has settled.

  • Sampling and Filtration: Once equilibrium is reached, a sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution. The sample is immediately filtered to remove any undissolved solid particles.

  • Solvent Evaporation: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • Mass Determination and Calculation: The mass of the dissolved this compound is determined by subtracting the mass of the empty container from the final constant weight. The mole fraction solubility is then calculated using the masses of the solute and the solvent in the sampled solution and their respective molar masses.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_samp Sampling & Analysis A Add excess TMBA to solvent B Seal vessel A->B C Place in thermostatic bath A->C D Stir continuously C->D E Allow to equilibrate D->E F Withdraw supernatant E->F G Filter sample F->G H Weigh filtered solution G->H I Evaporate solvent H->I J Weigh dried solute I->J K Calculate solubility J->K

Caption: Experimental workflow for gravimetric solubility determination.

G cluster_solvent_props Solvent Properties cluster_solute_props Solute Properties Solubility Solubility of TMBA Temperature Temperature Temperature->Solubility Solvent Solvent Properties Solvent->Solubility Polarity Polarity H_Bonding Hydrogen Bonding Capacity Solute Solute Properties Solute->Solubility Crystal_Lattice Crystal Lattice Energy Functional_Groups Functional Groups (-CHO, -OCH3)

References

The Versatile Precursor: A Technical Guide to 3,4,5-Trimethoxybenzaldehyde in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde, a readily available and versatile aromatic aldehyde, serves as a crucial starting material in the synthesis of a diverse array of natural products with significant pharmacological activities.[1] Its unique substitution pattern, featuring three methoxy groups on the benzene ring, provides a scaffold that is prevalent in numerous biologically active molecules. This technical guide explores the application of this compound as a precursor in the synthesis of key natural products, providing detailed experimental protocols, quantitative data for comparative analysis, and insights into the biological signaling pathways they modulate. The strategic use of this precursor in well-established organic reactions such as the Henry, Wittig, and Perkin reactions allows for the efficient construction of complex molecular architectures, making it an invaluable tool for synthetic chemists and drug discovery professionals.[1]

Core Synthetic Applications and Methodologies

This section details the synthesis of prominent natural products starting from this compound, offering step-by-step experimental protocols and tabulated quantitative data to facilitate reproducibility and comparison.

Synthesis of Mescaline

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class. Its synthesis from this compound is a classic example of the application of the Henry reaction.[2]

A common intermediate in mescaline synthesis is β-nitro-3,4,5-trimethoxystyrene, formed via the condensation of this compound with nitromethane.[3]

  • Procedure 1: Cyclohexylamine as Catalyst [3]

    • A solution of 20 g of this compound, 40 mL of nitromethane, and 20 mL of cyclohexylamine in 200 mL of acetic acid is heated on a steam bath for 1 hour.

    • The reaction mixture is then slowly diluted with 400 mL of water with good stirring, leading to the formation of a yellow crystalline mass.

    • The product is collected by filtration, washed with water, and dried.

    • Recrystallization from boiling methanol (15 mL/g) yields β-nitro-3,4,5-trimethoxystyrene.

  • Procedure 2: Ammonium Acetate as Catalyst [2]

    • A solution of 20 g of this compound in 40 mL of nitromethane containing 1 g of anhydrous ammonium acetate is heated on a steam bath for 4 hours.

    • The solvent is removed under vacuum.

    • The residual yellow oil is dissolved in two volumes of hot methanol, decanted from any insoluble material, and allowed to cool.

    • The resulting crystals are collected by filtration, washed with methanol, and air-dried.

The final step in this synthetic route is the reduction of the nitroalkene.

  • Procedure: Lithium Aluminum Hydride (LAH) Reduction [2]

    • To a gently refluxing suspension of 2 g of LAH in 200 mL of diethyl ether, a saturated solution of 2.4 g of β-nitro-3,4,5-trimethoxystyrene in diethyl ether is added using a Soxhlet extractor.

    • The reaction is refluxed for 48 hours.

    • After cooling, the excess hydride is cautiously quenched by the dropwise addition of 150 mL of 1.5 N H₂SO₄.

    • The aqueous layer is separated, washed with diethyl ether, and then made basic with concentrated NaOH.

    • The liberated mescaline freebase is extracted with diethyl ether.

    • The combined ether extracts are dried, and the solvent is evaporated. The resulting oil can be distilled and converted to its hydrochloride salt.

Reaction StepCatalyst/ReagentSolventReaction TimeYield of β-nitro-3,4,5-trimethoxystyreneReference
Henry ReactionCyclohexylamineAcetic Acid1 hour18.5 g (from 20 g aldehyde)[3]
Henry ReactionAnhydrous Ammonium AcetateNitromethane4 hours14.2 g (from 20 g aldehyde)[2]
Reduction Step Reducing Agent Solvent Reaction Time Yield of Mescaline HCl Reference
Reduction of β-nitro-3,4,5-trimethoxystyreneLithium Aluminum HydrideDiethyl Ether48 hours2.1 g (from 2.4 g nitrostyrene)[2]

Synthesis_of_Mescaline cluster_start Starting Material cluster_reaction1 Henry Condensation cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product start 3,4,5-Trimethoxy- benzaldehyde reaction1 Nitromethane, Base (e.g., Cyclohexylamine) start->reaction1 Reacts with intermediate β-nitro-3,4,5- trimethoxystyrene reaction1->intermediate Forms reaction2 LiAlH4 intermediate->reaction2 Reduced by product Mescaline reaction2->product Yields

Synthesis of Resveratrol

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a stilbenoid, a type of natural phenol, and a phytoalexin produced by several plants in response to injury or when the plant is under attack by pathogens such as bacteria or fungi. While a direct one-step synthesis from this compound is not the most common route, multi-step syntheses often utilize derivatives of it. A common strategy involves a Wittig or Horner-Wadsworth-Emmons reaction to form the stilbene backbone.

This protocol describes the synthesis of trans-3,4,4',5'-tetramethoxystilbene, an analogue of resveratrol, which can subsequently be demethylated to yield other resveratrol derivatives.[4]

  • Preparation of the Phosphonate: A mixture of 4-methoxybenzyl chloride and triethylphosphite is heated to reflux for 3 hours. The excess triethylphosphite is removed in vacuo to yield diethyl-4-methoxybenzylphosphonate.

  • Wittig-Horner Reaction:

    • A cooled solution of diethyl-4-methoxybenzylphosphonate (20 mmol) in DMF (20 mL) is added to a stirred suspension of sodium tert-butoxide (40 mmol) in DMF (20 mL) at 0°C under a nitrogen atmosphere. The solution is stirred at 0°C for a further 40 minutes.

    • A cooled solution of this compound (20 mmol) in DMF (10 mL) is siphoned into the mixture.

    • The resulting mixture is stirred for a further 1 hour and then allowed to warm to room temperature over 1.5 hours.

    • The mixture is heated to 95°C for 20 minutes and then allowed to cool to room temperature.

    • The reaction is quenched with water (50 mL), and the white precipitate formed is collected by filtration, washed with water and cooled ethanol.

    • Recrystallization from ethyl acetate affords the product.

ReactionReactantsBaseSolventYield of trans-3,4,4',5'-tetramethoxystilbeneReference
Horner-Wadsworth-EmmonsDiethyl-4-methoxybenzylphosphonate, this compoundSodium tert-butoxideDMFNot explicitly stated in the abstract[4]

Synthesis_of_Resveratrol_Analogue cluster_start Starting Materials cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_product Product start1 3,4,5-Trimethoxy- benzaldehyde reaction Sodium tert-butoxide, DMF start1->reaction start2 Diethyl-4-methoxy- benzylphosphonate start2->reaction product trans-3,4,4',5'- tetramethoxystilbene reaction->product Yields

Biological Activity and Signaling Pathways

The natural products synthesized from this compound exhibit a wide range of biological activities, making them subjects of intense research in drug development.

Podophyllotoxin and its Derivatives

Podophyllotoxin is a potent antimitotic agent that inhibits the polymerization of tubulin.[5] Although a direct total synthesis from this compound is complex and not widely reported in introductory literature, the 3,4,5-trimethoxyphenyl moiety is the key pharmacophore responsible for its biological activity.[6] Its derivatives, such as etoposide and teniposide, are clinically used anticancer drugs.

The anticancer mechanism of podophyllotoxin and its derivatives is multifaceted:

  • Inhibition of Microtubule Assembly: By binding to the colchicine binding site on tubulin, podophyllotoxin disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[5]

  • Inhibition of Topoisomerase II: Etoposide and teniposide are topoisomerase II inhibitors. They form a ternary complex with the enzyme and DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks, which ultimately triggers apoptosis.[5][7]

  • Modulation of Signaling Pathways: Podophyllotoxin derivatives have been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell survival and proliferation.[5] They can also activate the p38 MAPK pathway and induce apoptosis and autophagy.[5] Recent studies also suggest a role in modulating the immune response through the cGAS-STING pathway.[8][9]

Podophyllotoxin_Signaling cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects cluster_signaling_pathways Signaling Pathways podophyllotoxin Podophyllotoxin Derivatives tubulin Tubulin podophyllotoxin->tubulin Inhibits topoII Topoisomerase II podophyllotoxin->topoII Inhibits pi3k_akt PI3K/Akt/mTOR (Inhibition) podophyllotoxin->pi3k_akt nfkb NF-κB (Inhibition) podophyllotoxin->nfkb cgas_sting cGAS-STING (Modulation) podophyllotoxin->cgas_sting spindle_disruption Mitotic Spindle Disruption tubulin->spindle_disruption dna_breaks DNA Double-Strand Breaks topoII->dna_breaks cell_cycle_arrest G2/M Cell Cycle Arrest spindle_disruption->cell_cycle_arrest apoptosis Apoptosis dna_breaks->apoptosis cell_cycle_arrest->apoptosis

Resveratrol

Resveratrol is renowned for its antioxidant, anti-inflammatory, and cardioprotective effects. Its mechanisms of action are complex and involve the modulation of multiple signaling pathways.

  • Antioxidant Effects: Resveratrol can directly scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes. This is partly mediated through the activation of the AMPK/SIRT1/Nrf2 pathway.[10][11] Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-containing genes.[10]

  • Anti-inflammatory Effects: Resveratrol inhibits the pro-inflammatory NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB.[12][13] This leads to a reduction in the expression of inflammatory cytokines such as TNF-α and IL-6.[12]

  • Cardioprotective Effects: The antioxidant and anti-inflammatory properties of resveratrol contribute to its cardioprotective effects. It can also improve endothelial function and inhibit platelet aggregation.

  • SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. SIRT1 has a wide range of cellular targets and is involved in regulating metabolism, stress resistance, and aging.

Resveratrol_Signaling cluster_key_targets Key Molecular Targets cluster_cellular_outcomes Cellular Outcomes resveratrol Resveratrol sirt1 SIRT1 resveratrol->sirt1 Activates ampk AMPK resveratrol->ampk Activates nfkb NF-κB Pathway resveratrol->nfkb Inhibits nrf2 Nrf2 Pathway sirt1->nrf2 cell_survival Enhanced Cell Survival sirt1->cell_survival ampk->nrf2 anti_inflammatory Reduced Inflammation nfkb->anti_inflammatory antioxidant Increased Antioxidant Response nrf2->antioxidant

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of natural product synthesis. Its utility is demonstrated in the efficient synthesis of pharmacologically significant molecules like mescaline and various resveratrol analogues. The key reactions involving this precursor, such as the Henry and Horner-Wadsworth-Emmons reactions, are robust and well-documented, providing reliable pathways to complex molecular scaffolds. Furthermore, the natural products derived from this precursor modulate critical biological signaling pathways, highlighting their potential for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals in drug development to harness the synthetic potential of this compound for the discovery and creation of novel, biologically active compounds.

References

Methodological & Application

Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Trimethoprim, a potent antibacterial agent, starting from 3,4,5-Trimethoxybenzaldehyde. The outlined procedures are based on established chemical literature and patents, offering a comprehensive guide for laboratory-scale synthesis.

Introduction

Trimethoprim, chemically known as 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine, is a dihydrofolate reductase inhibitor.[1] It is widely used, often in combination with sulfamethoxazole, to treat a variety of bacterial infections.[1] The synthesis of Trimethoprim can be achieved through several routes, with many starting from the key intermediate this compound.[2][3] This application note details two common and effective protocols for this synthesis.

Reaction Pathways

The synthesis of Trimethoprim from this compound primarily involves the formation of a pyrimidine ring. Two prevalent methods to achieve this are:

  • Condensation with an Active Methylene Compound followed by Cyclization: This involves a Knoevenagel condensation of this compound with a compound containing an active methylene group, such as ethyl cyanoacetate. The resulting intermediate is then reduced and cyclized with guanidine to form the pyrimidine ring.[2]

  • Condensation with a Propionitrile Derivative and Cyclization: This pathway involves the condensation of this compound with a propionitrile derivative, like 3-anilinopropionitrile, followed by a cyclization reaction with guanidine.[4]

Below are the detailed experimental protocols for both methods.

Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol is a multi-step synthesis involving an initial Knoevenagel condensation, followed by reduction and a final cyclization reaction.

Step 1: Knoevenagel Condensation

  • Reaction: this compound reacts with ethyl cyanoacetate in the presence of a base to yield ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.

  • Procedure:

    • In a reaction vessel, combine this compound (196.2 g, 1 mol) and ethyl cyanoacetate (113.12 g, 1 mol).[5]

    • Add dimethyl sulfoxide (DMSO) (750 ml) and sodium methoxide (60 g) to the mixture.[5]

    • Heat the reaction mixture to 105 ± 2 °C and maintain reflux for approximately 2.5 hours.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

    • Upon completion, the resulting intermediate, ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate, can be carried forward to the next step.

Step 2: Reduction of the Intermediate

  • Reaction: The double bond in the acrylate intermediate is reduced.

  • Procedure:

    • Cool the reaction mixture from Step 1 to 0-5 °C.[5]

    • Slowly add sodium borohydride (56.7 g, 1.5 mol) to the reactor while stirring.[5]

    • Allow the temperature to rise to 20 °C and continue the reaction for 1 hour.[5]

Step 3: Cyclization with Guanidine

  • Reaction: The reduced intermediate undergoes cyclization with guanidine to form Trimethoprim.

  • Procedure:

    • The product from Step 2 is further processed through a series of reactions including treatment with tosyl chloride and triethylamine, followed by another reduction.[5]

    • The final cyclization is achieved by reacting the resulting intermediate with guanidine.

    • A general procedure for cyclization involves heating the intermediate with guanidinium hydrochloride and sodium methoxide in ethanol.[6]

    • After the reaction is complete, part of the solvent is removed by distillation. Water is then added to the cooled mixture, and the precipitated product is collected by filtration and dried.[6]

Protocol 2: Synthesis via Condensation with 3-Anilinopropionitrile

This protocol describes a two-step synthesis involving the condensation of this compound with 3-anilinopropionitrile, followed by cyclization with guanidine.

Step 1: Condensation Reaction

  • Reaction: this compound condenses with 3-anilinopropionitrile.

  • Procedure:

    • In a four-necked flask equipped with a reflux water-dividing device, add this compound (98 g, 0.5 mol), 3-anilinopropionitrile (85 g, 0.58 mol), dimethyl sulfoxide (250 mL), sodium methoxide (50 g), and benzene (300 mL).[4]

    • Heat the mixture to 85 °C and reflux, collecting the water generated in the water-dividing device.[4]

    • Once water is no longer being generated, stop the reaction.[4]

    • Remove the benzene by distillation under reduced pressure.[4]

    • Add water (750 mL) to the residue, stir, and cool to 5-10 °C.[4]

    • Collect the precipitated product by suction filtration and dry to obtain the intermediate.[4]

Step 2: Cyclization with Guanidine

  • Reaction: The intermediate from Step 1 reacts with guanidine to form Trimethoprim.

  • Procedure:

    • In a three-necked flask, add the intermediate from Step 1 (e.g., 64 g), guanidinium hydrochloride (38 g), and sodium methoxide (100 g).[6]

    • Add ethanol (200 mL) and heat the mixture to reflux for 1 hour.[6]

    • After the reaction, distill off a portion of the ethanol.[6]

    • Add water (200 mL) to the cooled mixture, stir, and maintain the temperature at 5-10 °C.[6]

    • Collect the resulting solid by suction filtration to obtain Trimethoprim.[6]

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Quantitative Data for Protocol 1 (via Ethyl Cyanoacetate)

StepReactantMolesMass/Volume
1This compound1196.2 g
1Ethyl cyanoacetate1113.12 g
1Sodium methoxide-60 g
1DMSO-750 mL
2Sodium borohydride1.556.7 g

Table 2: Quantitative Data and Yields for Protocol 2 (via 3-Anilinopropionitrile)

StepReactantMolesMass/VolumeProductYieldMelting Point
1This compound0.598 gIntermediate95.5%132.0-132.2 °C
13-Anilinopropionitrile0.5885 g
1Sodium methoxide-50 g
1DMSO-250 mL
1Benzene-300 mL
2Intermediate-64 gTrimethoprim96.1%201.6-201.8 °C
2Guanidinium hydrochloride-38 g
2Sodium methoxide-100 g
2Ethanol-200 mL

Visualizations

Workflow for the Synthesis of Trimethoprim via Knoevenagel Condensation (Protocol 1)

Trimethoprim_Synthesis_Protocol_1 cluster_start Starting Materials cluster_step1 Step 1: Knoevenagel Condensation cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Reduction cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Cyclization cluster_final Final Product start1 3,4,5-Trimethoxy- benzaldehyde step1 Reaction in DMSO with Sodium Methoxide (105°C, 2.5h) start1->step1 start2 Ethyl Cyanoacetate start2->step1 intermediate1 Ethyl 2-cyano-3-(3,4,5- trimethoxyphenyl)acrylate step1->intermediate1 step2 Reduction with Sodium Borohydride (0-20°C, 1h) intermediate1->step2 intermediate2 Reduced Intermediate step2->intermediate2 step3 Cyclization with Guanidine intermediate2->step3 final_product Trimethoprim step3->final_product

Caption: Workflow of Trimethoprim synthesis via Knoevenagel condensation.

Logical Relationship for the Synthesis of Trimethoprim via Condensation with 3-Anilinopropionitrile (Protocol 2)

Trimethoprim_Synthesis_Protocol_2 A This compound C Condensation (DMSO, Benzene, NaOMe, 85°C) A->C B 3-Anilinopropionitrile B->C D Intermediate C->D F Cyclization (Ethanol, NaOMe, Reflux) D->F E Guanidinium Hydrochloride E->F G Trimethoprim F->G

Caption: Synthesis of Trimethoprim via 3-anilinopropionitrile condensation.

References

The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,4,5-Trimethoxybenzaldehyde, a readily available aromatic aldehyde, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. The presence of the trimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic pharmaceuticals. This structural motif often imparts valuable pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The strategic placement of the three methoxy groups on the phenyl ring influences the electronic and steric properties of the resulting heterocyclic systems, thereby modulating their interaction with biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocyclic compounds utilizing this compound as a key precursor. The protocols are designed to be a practical resource for researchers in medicinal chemistry and drug discovery.

I. Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound readily participates in condensation and cyclization reactions with various nitrogen-containing nucleophiles to afford a diverse range of heterocyclic scaffolds.

Synthesis of Pyrazolines via Chalcone Intermediates

Pyrazolines are five-membered nitrogen-containing heterocycles known for their broad spectrum of biological activities. A common synthetic route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.

Application Note: This two-step protocol first involves the Claisen-Schmidt condensation of this compound with an appropriate acetophenone to yield a chalcone intermediate. Subsequent cyclization with phenylhydrazine affords the corresponding pyrazoline derivative. These compounds are of interest for their potential antimicrobial and anticancer properties.

Experimental Workflow:

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis A This compound C Ethanol, NaOH (cat.) Stir at RT, 8h A->C B p-Hydroxy Acetophenone B->C D Chalcone Intermediate C->D E Chalcone Intermediate G Ethanol Reflux, 4h E->G F Phenylhydrazine Hydrate F->G H Pyrazoline Derivative G->H

Caption: Workflow for the synthesis of pyrazolines from this compound.

Experimental Protocol: Synthesis of 4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol [1]

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone)

  • To a solution of p-hydroxy acetophenone (1 mmol) and this compound (1 mmol) dissolved in ethanol (3-5 mL), add a catalytic amount of NaOH.

  • Stir the reaction mixture for approximately 8 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the chalcone.

Step 2: Synthesis of 4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (Pyrazoline)

  • In a round-bottom flask, dissolve the chalcone from Step 1 (1 mmol) in ethanol (5 mL).

  • Add phenylhydrazine hydrate (1 mmol) dropwise to the solution.

  • Heat the reaction mixture at 80°C under reflux for 4 hours on an oil bath.

  • Monitor the reaction by TLC using a hexane and ethyl acetate solvent system.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitate, dry, and recrystallize from ethanol to yield the final product.

Quantitative Data:

CompoundMolecular FormulaYield (%)Physical State
Pyrazoline DerivativeC₂₄H₂₄N₂O₄75Whitish solid

Characterization Data (¹H NMR, CDCl₃, 500 MHz): δ 3.86 (s, 3H), 3.91 (s, 3H), 3.94 (s, 3H), 3.04 (dd, 1H), 3.45 (dd, 1H), 4.86 (t, 1H), 6.42 (s, 2H), 6.86 (d, 1H), 6.86 (d, 2H), 6.87 (d, 1H), 7.71 (d, 2H), 6.99 (d, 2H), 8.02 (d, 2H).[1]

Synthesis of Pyrrolizine Derivatives

Pyrrolizine scaffolds are present in a variety of natural alkaloids and synthetic compounds with interesting biological profiles.

Application Note: This protocol describes the synthesis of a substituted pyrrolizine via the reaction of a 6-amino-2,3-dihydro-1H-pyrrolizine-5-carboxamide derivative with this compound. The resulting Schiff base is a key intermediate for further diversification.

Experimental Workflow:

A 6-Amino-7-cyano-N-phenyl- 2,3-dihydro-1H-pyrrolizine-5-carboxamide C Ethanol, Glacial Acetic Acid (cat.) Reflux A->C B This compound B->C D Pyrrolizine Schiff Base C->D

Caption: General synthesis of pyrrolizine Schiff bases.

Experimental Protocol: Synthesis of 7-Cyano-N-phenyl-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide [2]

  • A mixture of 6-amino-7-cyano-N-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide (0.8 g, 3 mmol), this compound (0.8 g, 4 mmol), and a catalytic amount of glacial acetic acid in absolute ethanol (30 mL) is refluxed for a specified time.

  • Monitor the reaction progress by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

Quantitative Data:

CompoundMolecular FormulaYield (%)Melting Point (°C)
Pyrrolizine Schiff Base (N-phenyl)C₂₆H₂₄N₄O₄75240-242
Pyrrolizine Schiff Base (N-p-tolyl)C₂₇H₂₆N₄O₄78251-253
Pyrrolizine Schiff Base (N-4-methoxyphenyl)C₂₇H₂₆N₄O₅74263-265
Pyrrolizine Schiff Base (N-4-chlorophenyl)C₂₆H₂₃ClN₄O₄64271-273
Pyrrolizine Schiff Base (N-4-bromophenyl)C₂₆H₂₃BrN₄O₄68277-280

II. Synthesis of Oxygen-Containing Heterocycles

The Claisen-Schmidt condensation of this compound with acetophenones is a key step in the synthesis of chalcones, which are precursors to various oxygen-containing heterocycles like flavonoids.

Synthesis of Flavonoids via Chalcone Intermediates

Flavonoids are a large class of plant secondary metabolites with a wide range of reported health benefits.

Application Note: This protocol outlines the synthesis of a chalcone from this compound and a 2'-hydroxyacetophenone derivative, followed by its oxidative cyclization to a 5-deoxyflavonoid using the Algar-Flynn-Oyamada reaction.

Experimental Workflow:

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Flavonoid Synthesis A This compound C Ethanol, 50% KOH Stir at RT, 24h A->C B 2'-Hydroxyacetophenone B->C D Chalcone Intermediate C->D E Chalcone Intermediate F Methanol, 16% NaOH, 15% H₂O₂ E->F G Stir at RT, 24h F->G H 5-Deoxyflavonoid G->H

Caption: Synthesis of 5-deoxyflavonoids from this compound.

Experimental Protocol: Synthesis of a 5-Deoxyflavonoid [3]

Step 1: General Procedure for Chalcone Synthesis

  • To a stirred solution of an appropriate 2'-hydroxyacetophenone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL), add 50% aqueous KOH (2.0 mL) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice water (50 mL) and acidify with 1 mol/L HCl to pH 3-4.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the chalcone.

Step 2: General Procedure for 5-Deoxyflavonoid Synthesis

  • To a solution of the chalcone from Step 1 (0.3 mmol) in methanol (5.5 mL), add 16% aqueous NaOH (0.6 mL) and 15% H₂O₂ (0.3 mL).

  • Stir the mixture at room temperature for 24 hours.

  • Adjust the pH to 3-4 with 1 mol/L HCl.

  • Filter the resulting precipitate and recrystallize from ethanol to obtain the 5-deoxyflavonoid.

Quantitative Data (Chalcone Intermediate):

CompoundMolecular FormulaYield (%)Physical StateMelting Point (°C)
2'-Hydroxy-3,4,5,4'-tetramethoxychalconeC₁₉H₂₀O₆78Yellow needles135-137

III. Synthesis of Sulfur-Containing Heterocycles

This compound derivatives are valuable precursors for sulfur-containing heterocycles such as thiazoles and thiadiazoles.

Synthesis of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are known to exhibit a wide range of biological activities.

Application Note: This protocol describes the synthesis of 2-amino-1,3,4-thiadiazole derivatives through the cyclization of (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide intermediates.

Experimental Workflow:

A 3,4,5-Trimethoxybenzylidenethiocarbonohydrazide C DMF, Stir at RT, 4-6h A->C B Substituted Isothiocyanate B->C D Hydrazinecarbothioamide Intermediate C->D E Absolute Ethanol, 60°C, 2-4h D->E F 1,3,4-Thiadiazole Derivative E->F

Caption: Synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: General Method for the Synthesis of 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines [4]

Step 1: Synthesis of Hydrazinecarbothioamide Intermediates

  • Prepare 3,4,5-trimethoxybenzylidenethiocarbonohydrazide according to published literature.

  • Stir a mixture of the hydrazide (1 mmol) and a substituted isothiocyanate (1 mmol) in dry DMF (30 mL) at room temperature for 4-6 hours (monitor by TLC).

  • Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain the intermediate.

Step 2: Synthesis of 1,3,4-Thiadiazole Derivatives

  • Dissolve the hydrazinecarbothioamide intermediate from Step 1 (1 mmol) in absolute ethanol (50 mL).

  • Heat the mixture at 60°C for 2-4 hours.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry.

Quantitative Data:

R-group of IsothiocyanateYield (%)Melting Point (°C)
Cyclopropyl92224-226
Phenyl94229-231
Cyclohexyl90233-235
Allyl89209-211

IV. Synthesis of Heterocycles Containing Nitrogen and Oxygen

Synthesis of Isoxazoles via Chalcone Intermediates

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms, and their derivatives often exhibit biological activity.

Application Note: This protocol details the synthesis of isoxazole derivatives through the reaction of chalcones derived from this compound with hydroxylamine hydrochloride in an alkaline medium.

Experimental Workflow:

cluster_0 Chalcone Synthesis cluster_1 Isoxazole Synthesis A This compound C Ethanol, aq. KOH Stir at RT A->C B Substituted Acetophenone B->C D Chalcone Intermediate C->D E Chalcone Intermediate G Ethanol, KOH Reflux E->G F Hydroxylamine Hydrochloride F->G H Isoxazole Derivative G->H

Caption: General synthesis of isoxazoles from this compound.

Experimental Protocol: General Procedure for the Synthesis of Isoxazoles [5]

Step 1: Synthesis of Chalcone Intermediate

  • Synthesize the chalcone by reacting this compound with a substituted acetophenone using the Claisen-Schmidt condensation as described in section 2.1, Step 1.

Step 2: Synthesis of Isoxazole Derivative

  • A mixture of the chalcone from Step 1 (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is refluxed for 12 hours in the presence of 40% aqueous KOH (5 mL).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, pour it into crushed ice, and extract with diethyl ether (3 x 30 mL).

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography using a gradient of n-hexane and ether to yield the isoxazole derivative.

Quantitative Data:

Chalcone PrecursorIsoxazole ProductYield (%)
(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one5-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole55
(E)-1-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one5-(2,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole63

This compound is a cornerstone in the synthesis of a rich diversity of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing nitrogen-, oxygen-, and sulfur-containing heterocycles, many of which are scaffolds for the development of new therapeutic agents. The straightforward and often high-yielding reactions make it an attractive starting material for both academic research and industrial drug development. Further exploration of multicomponent reactions and novel catalytic systems will undoubtedly continue to expand the synthetic utility of this versatile building block.

References

Application Notes and Protocols for the Reductive Amination of 3,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of synthetic organic chemistry, providing a versatile and efficient method for the synthesis of primary, secondary, and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 3,4,5-trimethoxybenzaldehyde, with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This methodology is paramount in medicinal chemistry and drug development due to its broad substrate scope and high functional group tolerance.[1][2][3][4] this compound is a key starting material for the synthesis of various pharmaceutical compounds and research chemicals, including the antibacterial agent trimethoprim and psychoactive alkaloids like mescaline.[5][6][7][8][9]

These application notes provide detailed protocols for the synthesis of primary and secondary amines via the reductive amination of this compound, leveraging common and effective reducing agents.

Core Reaction and Mechanism

The reductive amination process begins with the nucleophilic attack of an amine on the carbonyl carbon of this compound, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a protonated imine (iminium ion). A reducing agent present in the reaction mixture then selectively reduces the iminium ion to the final amine product.

Caption: General mechanism of reductive amination.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Trimethoxybenzylamine (Primary Amine)

This protocol outlines the synthesis of a primary amine using ammonia as the nitrogen source.

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. The addition of NaBH₄ should only occur after sufficient time has been allowed for imine formation to avoid reduction of the starting aldehyde.[10][11]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude amine can be purified by column chromatography or by precipitation as its hydrochloride salt.

Protocol 2: Synthesis of N-substituted-3,4,5-Trimethoxybenzylamine (Secondary Amine)

This protocol describes the synthesis of a secondary amine using a primary amine as the nitrogen source.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine) (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the primary amine (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in one portion. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[10][12]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture for 30 minutes, then separate the layers.

  • Extract the aqueous layer with 1,2-dichloroethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired secondary amine.

Quantitative Data Summary

The following table summarizes representative yields for reductive amination reactions under various conditions, providing an expectation for the synthesis of amines from this compound.

Carbonyl CompoundAmine SourceReducing AgentSolventYield (%)Reference
BenzaldehydeAnilineNaBH₄ / CBSASolvent-free95[13]
Various AldehydesVarious AminesNaBH₄ / Silica ChlorideTHF89-97[14]
AldehydesPrimary AminesNaBH₄Methanol84[12]
KetonesAmmoniaH₂ / Iron Catalystaq. NH₃75-93[2]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship between reactants and products in the synthesis of primary and secondary amines.

Experimental_Workflow cluster_primary Protocol 1: Primary Amine Synthesis cluster_secondary Protocol 2: Secondary Amine Synthesis P_Start Dissolve this compound and NH₄Cl in Methanol P_Imine Stir for Imine Formation (1-2h) P_Start->P_Imine P_Cool Cool to 0°C P_Imine->P_Cool P_Reduce Add NaBH₄ P_Cool->P_Reduce P_Stir Stir Overnight P_Reduce->P_Stir P_Workup Quench, Concentrate, and Extract P_Stir->P_Workup P_Purify Purify Product P_Workup->P_Purify S_Start Mix this compound, Primary Amine, and NaBH(OAc)₃ in DCE S_Stir Stir at Room Temperature (12-24h) S_Start->S_Stir S_Workup Quench and Extract S_Stir->S_Workup S_Purify Purify by Chromatography S_Workup->S_Purify Reactant_Product_Relationship cluster_reactants Nitrogen Source cluster_products Product Aldehyde This compound ProductPrimary Primary Amine (3,4,5-Trimethoxybenzylamine) Aldehyde->ProductPrimary + NH₃ + [H] ProductSecondary Secondary Amine (N-R-3,4,5-Trimethoxybenzylamine) Aldehyde->ProductSecondary + R-NH₂ + [H] Ammonia Ammonia (NH₃) PrimaryAmine Primary Amine (R-NH₂)

References

Application Notes and Protocols for the Grignard Reaction with 3,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides detailed protocols for the reaction of 3,4,5-Trimethoxybenzaldehyde with organomagnesium halides (Grignard reagents), a key step in the synthesis of various pharmaceutical intermediates and complex organic molecules. The resulting secondary alcohols, such as 1-(3,4,5-trimethoxyphenyl)ethanol and 1-(3,4,5-trimethoxyphenyl)propan-1-ol, are valuable building blocks in medicinal chemistry. The protocols outlined below are designed to ensure high-yield, reproducible synthesis and are supplemented with data presentation and visualizations to aid in experimental planning and execution.

Data Presentation

The following tables summarize the key quantitative data for the Grignard reaction of this compound with methylmagnesium bromide and ethylmagnesium bromide.

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Starting Material This compoundC₁₀H₁₂O₄196.20
Product 1 1-(3,4,5-Trimethoxyphenyl)ethanolC₁₁H₁₆O₄212.24
Product 2 1-(3,4,5-Trimethoxyphenyl)propan-1-olC₁₂H₁₈O₄226.27

Table 2: Experimental Parameters and Yields

Grignard ReagentProductTypical Molar Ratio (Aldehyde:Grignard)Reaction Time (hours)Typical Yield (%)
Methylmagnesium Bromide1-(3,4,5-Trimethoxyphenyl)ethanol1 : 1.2 - 1.52 - 483[1]
Ethylmagnesium Bromide1-(3,4,5-Trimethoxyphenyl)propan-1-ol1 : 1.2 - 1.52 - 4Not specified

Table 3: Spectroscopic Data for 1-(3,4,5-Trimethoxyphenyl)ethanol

TechniqueKey Signals
¹H NMR (CDCl₃) δ (ppm): 6.55 (s, 2H, Ar-H), 4.85 (q, J=6.5 Hz, 1H, CH-OH), 3.85 (s, 6H, 2 x OCH₃), 3.82 (s, 3H, OCH₃), 2.05 (s, 1H, OH), 1.47 (d, J=6.5 Hz, 3H, CH₃)
¹³C NMR (CDCl₃) δ (ppm): 153.3, 141.5, 136.9, 102.5, 70.5, 60.9, 56.1, 25.1
IR (KBr, cm⁻¹) ν: 3400-3300 (O-H stretch, broad), 2965, 2835 (C-H stretch), 1590, 1505 (C=C aromatic stretch), 1240, 1125 (C-O stretch)

Experimental Protocols

General Considerations for Grignard Reactions

Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All glassware must be thoroughly dried in an oven (e.g., at 120 °C for several hours) and assembled while hot under a stream of dry, inert gas (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol

Materials:

  • This compound

  • Methylmagnesium bromide (solution in diethyl ether or THF, e.g., 3.0 M)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.

  • Reactant Preparation: Dissolve this compound (e.g., 10.0 g, 50.9 mmol) in anhydrous diethyl ether (100 mL) in the reaction flask.

  • Grignard Addition: Cool the solution in an ice bath to 0 °C. Add methylmagnesium bromide solution (e.g., 20.4 mL of a 3.0 M solution in diethyl ether, 61.1 mmol, 1.2 equivalents) to the dropping funnel and add it dropwise to the stirred aldehyde solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). Stir until the solids dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent system to afford pure 1-(3,4,5-trimethoxyphenyl)ethanol.

Protocol 2: Synthesis of 1-(3,4,5-Trimethoxyphenyl)propan-1-ol

This protocol is analogous to Protocol 1, with the substitution of ethylmagnesium bromide for methylmagnesium bromide.

Materials:

  • This compound

  • Ethylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard Grignard reaction glassware

Procedure:

Follow the same procedure as outlined in Protocol 1, substituting an equimolar amount of ethylmagnesium bromide for the methylmagnesium bromide. The purification of 1-(3,4,5-trimethoxyphenyl)propan-1-ol will also typically involve column chromatography or recrystallization.

Visualizations

Signaling Pathway Diagram

While a traditional signaling pathway is not applicable here, the following diagram illustrates the chemical transformation occurring during the Grignard reaction.

Grignard_Reaction_Pathway reagent R-MgX (Grignard Reagent) intermediate Alkoxide Intermediate reagent->intermediate Nucleophilic Attack aldehyde This compound aldehyde->intermediate product Secondary Alcohol (e.g., 1-(3,4,5-Trimethoxyphenyl)alkanol) intermediate->product Protonation workup Aqueous Work-up (e.g., NH₄Cl) workup->product

Caption: Chemical transformation in the Grignard reaction.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the experimental setup of the Grignard reaction.

Grignard_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reactants Add this compound and Anhydrous Solvent setup->reactants cool Cool to 0 °C reactants->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard react Stir at Room Temperature add_grignard->react quench Quench with Saturated NH₄Cl react->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Chromatography/Recrystallization) evaporate->purify end End purify->end

Caption: Experimental workflow for the Grignard reaction.

Logical Relationship Diagram

This diagram illustrates the key requirements and potential issues in a successful Grignard reaction.

Grignard_Logic cluster_success Key Requirements for Success cluster_issues Potential Issues Anhydrous Conditions Anhydrous Conditions Successful Grignard Reaction Successful Grignard Reaction Anhydrous Conditions->Successful Grignard Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Successful Grignard Reaction Proper Stoichiometry Proper Stoichiometry Proper Stoichiometry->Successful Grignard Reaction Moisture Contamination Moisture Contamination Low Yield Low Yield Moisture Contamination->Low Yield Side Reactions Side Reactions Side Reactions->Low Yield Further Optimization Needed Further Optimization Needed Low Yield->Further Optimization Needed High Yield Product High Yield Product Successful Grignard Reaction->High Yield Product

Caption: Factors influencing Grignard reaction success.

References

Application Note: Laboratory Scale Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4,5-Trimethoxybenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antibacterial agent Trimethoprim.[1][2][3] This application note provides a detailed protocol for the laboratory-scale synthesis of this compound starting from the readily available and cost-effective precursor, vanillin.[4] The synthetic route is a robust three-step process involving bromination, methoxylation, and subsequent methylation. This method is economically attractive and has been demonstrated to produce high yields.[4]

Overall Synthetic Scheme

The synthesis proceeds through the following three key steps:

  • Bromination: Vanillin is first brominated at the 5-position to yield 5-bromovanillin.

  • Methoxylation: The bromo group in 5-bromovanillin is then substituted with a methoxy group to form 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).

  • Methylation: Finally, the hydroxyl group of syringaldehyde is methylated to afford the desired product, this compound.

A visual representation of the overall experimental workflow is provided below.

G Vanillin Vanillin Bromination Bromination (Br2, Acetic Acid) Vanillin->Bromination Bromovanillin 5-Bromovanillin Bromination->Bromovanillin Methoxylation Methoxylation (NaOCH3, CuCl2, DMF/Methanol) Bromovanillin->Methoxylation Syringaldehyde 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) Methoxylation->Syringaldehyde Methylation Methylation (Dimethyl Sulfate, NaOH) Syringaldehyde->Methylation Product This compound Methylation->Product G cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Methylation Vanillin Vanillin 4-hydroxy-3-methoxybenzaldehyde Bromovanillin 5-Bromovanillin C8H7BrO3 Vanillin->Bromovanillin  Acetic Acid, RT, 1h Bromine Bromine Br2 Bromine->Bromovanillin NaOCH3 Sodium Methoxide NaOCH3 Syringaldehyde Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde NaOCH3->Syringaldehyde Bromovanillin_ref->Syringaldehyde  CuCl2, DMF/Methanol, 100°C, 1h DMS Dimethyl Sulfate (CH3)2SO4 FinalProduct This compound C10H12O4 DMS->FinalProduct Syringaldehyde_ref->FinalProduct  NaOH, CH2Cl2/H2O, RT, 16h

References

The Versatility of 3,4,5-Trimethoxybenzaldehyde: A Keystone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde, a trisubstituted aromatic aldehyde, serves as a crucial and versatile starting material in the synthesis of a wide array of medicinally important compounds.[1][2] Its unique structural feature, the 3,4,5-trimethoxyphenyl moiety, is a recognized pharmacophore found in numerous natural products and synthetic drugs, contributing significantly to their biological activities.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of key therapeutic agents, with a focus on the antibacterial drug Trimethoprim and a class of potent anticancer agents, the chalcones.

I. Synthesis of Trimethoprim: An Essential Antibacterial Agent

Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway of bacteria, leading to the disruption of DNA synthesis and cell death.[5][6][7] It is widely used, often in combination with sulfamethoxazole, for the treatment of various bacterial infections.[6][7] this compound is a key precursor in the industrial synthesis of Trimethoprim.[8][9]

Signaling Pathway: Mechanism of Action of Trimethoprim

The following diagram illustrates the role of Trimethoprim in the bacterial folic acid synthesis pathway.

Trimethoprim_Mechanism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA Bacterial DNA Synthesis THF->DNA Essential for DHFR->THF Product Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Mechanism of Trimethoprim action.

Experimental Protocols for Trimethoprim Synthesis

Several synthetic routes have been developed for the production of Trimethoprim from this compound. Below are two common methods.

Protocol 1: Condensation with 3-Anilinopropionitrile followed by Cyclization with Guanidine

This is a widely employed industrial method.

Experimental Workflow:

Trimethoprim_Synthesis_Workflow_1 cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A This compound C Condensation Product (β-anilino-α-(3,4,5-trimethoxybenzyl)acrylonitrile) A->C B 3-Anilinopropionitrile B->C E Trimethoprim C->E D Guanidine D->E Trimethoprim_Synthesis_Workflow_2 cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A This compound C Ylidene Derivative A->C B Ethyl Cyanoacetate B->C E 3,4,5-Trimethoxybenzylcyanoacetic Ester C->E D H₂ / Pd-C G Trimethoprim E->G F Guanidine F->G Anticancer_Chalcone_Mechanism cluster_0 Inhibition of Tubulin Polymerization cluster_1 Activation of p53 Pathway Chalcone1 Trimethoxyphenyl Chalcone Tubulin Tubulin Chalcone1->Tubulin Binds to Microtubules Microtubules Chalcone1->Microtubules Inhibits Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest (G2/M) Microtubules->CellCycleArrest Leads to Apoptosis1 Apoptosis CellCycleArrest->Apoptosis1 Induces Chalcone2 Trimethoxyphenyl Chalcone p53 p53 Chalcone2->p53 Activates p21 p21 p53->p21 Upregulates Apoptosis2 Apoptosis p53->Apoptosis2 Induces CellCycleArrest2 Cell Cycle Arrest (G1) p21->CellCycleArrest2 Induces Chalcone_Synthesis_Workflow cluster_0 Claisen-Schmidt Condensation A This compound D Chalcone Derivative A->D B Substituted Acetophenone B->D C Base (e.g., NaOH, KOH)

References

Application of 3,4,5-Trimethoxybenzaldehyde in Polymer and Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde, a readily available derivative of gallic acid, serves as a versatile building block in the synthesis of a wide array of functional polymers and materials. Its unique trifunctional substitution pattern on the aromatic ring imparts specific electronic and steric properties, making it a valuable precursor for the construction of complex macromolecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of dendrimers, hyperbranched polymers, and Schiff base polymers, highlighting their potential applications in drug delivery, catalysis, and advanced materials.

I. Dendrimers and Dendrons Synthesis

The 3,4,5-trimethoxyphenyl moiety is an excellent core or peripheral building block for dendrimers and dendrons due to its well-defined structure and reactivity. These highly branched, monodisperse macromolecules are of significant interest for applications in drug delivery, gene therapy, and catalysis.

Application Notes:

Dendrimers possessing 3,4,5-trimethoxyphenyl units can be synthesized using both divergent and convergent approaches. The trimethoxy groups can enhance the solubility of the resulting dendrimers and provide specific interaction sites. The aldehyde functionality allows for the attachment of various molecular entities, enabling the creation of functional materials with tailored properties. For instance, "Janus" dendrimers, which have two different types of functionalities on their peripheries, can be constructed using dendrons derived from 3,4,5-trimethoxybenzoic acid, a close derivative of the aldehyde.[1] These Janus dendrimers are known for their self-assembly properties.[2]

Experimental Protocol: Synthesis of a First-Generation Dendron from a 3,4,5-Trisubstituted Benzoic Acid Derivative

This protocol is adapted from the synthesis of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid and can be conceptually applied to derivatives of this compound after oxidation to the corresponding benzoic acid.[3]

Materials:

  • 3,4,5-Tris(alkoxy)benzoic acid (can be synthesized from the corresponding aldehyde)

  • Benzyl ester of 3,5-dihydroxybenzoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 3,4,5-tris(alkoxy)benzoic acid and the benzyl ester of 3,5-dihydroxybenzoic acid in dry DCM in a round-bottom flask under an inert atmosphere.

  • Stir the mixture until all components are fully dissolved.

  • Add DCC to the solution and stir for 30 minutes.

  • Add a catalytic amount of DMAP to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude first-generation dendron.

  • Purify the product by column chromatography on silica gel.

II. Hyperbranched Polymers

Hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules that can be synthesized in a one-step polymerization process. They share some of the desirable properties of dendrimers, such as high solubility and a large number of terminal functional groups, but are much easier to synthesize.

Application Notes:

This compound can be utilized as a monomer or a precursor to a monomer for the synthesis of hyperbranched polymers. For example, after conversion to 3,5-dihydroxybenzoic acid, it can be used to synthesize hyperbranched polyesters.[4] These aromatic polyesters are noted for their high thermal stability.[4] The resulting hyperbranched structures can serve as rheological modifiers, stiffening agents, or components in polymer blends.[4]

Experimental Protocol: Synthesis of a Hyperbranched Polyester via Polycondensation

This protocol describes a general method for the synthesis of hyperbranched polyesters from an AB2-type monomer, which can be derived from this compound.[5]

Materials:

  • AB2 monomer (e.g., 3,5-bis(hydroxyalkoxy)benzoic acid methyl ester, derived from 3,4,5-trihydroxybenzoic acid)

  • Catalyst (e.g., zinc acetate, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), or sodium methoxide)

Procedure:

  • Place the AB2 monomer and the catalyst in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

  • Heat the mixture in bulk to the desired reaction temperature (typically 150-200 °C) under a nitrogen atmosphere.

  • Continue the polycondensation reaction for a specified time, monitoring the viscosity of the reaction mixture.

  • The reaction is stopped by cooling the mixture to room temperature.

  • The resulting hyperbranched polyester can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

Quantitative Data for Hyperbranched Polyesters:

PropertyValue RangeReference
Molar Mass ( g/mol )3,000 - 10,000[5]
Polydispersity Index (PDI)2 - 15[5]
Degree of Branching (DB)0.07 - 0.45[5]
Glass Transition Temp. (Tg)-33 to 9 °C[5]
Decomposition Temp. (Td5%)204 to 340 °C[5]

III. Schiff Base Polymers (Polyazomethines)

Schiff base polymers, also known as polyazomethines, are a class of conjugated polymers containing a C=N double bond in their backbone. They are known for their thermal stability, and their optical and electronic properties can be tuned by the choice of the aldehyde and amine monomers.

Application Notes:

This compound is an excellent candidate for the synthesis of Schiff base polymers. The electron-donating methoxy groups can influence the electronic properties of the resulting polymer. These polymers can exhibit liquid crystalline behavior and have potential applications in optoelectronics and as sensors. The thermal stability of Schiff base polymers can be enhanced by the incorporation of aromatic structures.

Experimental Protocol: Synthesis of a Poly(azomethine)

This protocol outlines the synthesis of a poly(azomethine) via the polycondensation of an aromatic dialdehyde and a diamine. A similar approach can be used with this compound and a suitable diamine.

Materials:

  • This compound

  • Aromatic diamine (e.g., p-phenylenediamine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the diamine in ethanol in a round-bottom flask.

  • In a separate flask, dissolve this compound in ethanol.

  • Add a few drops of glacial acetic acid to the diamine solution.

  • Slowly add the aldehyde solution dropwise to the diamine solution with constant stirring.

  • Reflux the reaction mixture for several hours.

  • The polymer precipitates out of the solution upon cooling.

  • Filter the polymer, wash it with ethanol, and dry it under vacuum.

Visualizations

Logical Relationship: Synthesis of Functional Polymers from this compound

G A This compound B Dendrimers & Dendrons A->B Convergent/Divergent Synthesis C Hyperbranched Polymers A->C Polycondensation D Schiff Base Polymers A->D Polycondensation E Drug Delivery B->E F Catalysis B->F G Advanced Materials C->G D->G

Caption: Synthetic pathways from this compound.

Experimental Workflow: Dendron Synthesis

G start Start dissolve Dissolve Reactants in DCM start->dissolve add_dcc Add DCC dissolve->add_dcc add_dmap Add DMAP (catalyst) add_dcc->add_dmap react Stir for 12h at RT add_dmap->react filter Filter Precipitate react->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify end End purify->end

Caption: Workflow for first-generation dendron synthesis.

Signaling Pathway Analogy: Polymer Property Modulation

G monomer Monomer Structure (this compound derivative) synthesis Synthesis Method (e.g., Polycondensation) monomer->synthesis architecture Macromolecular Architecture (Dendritic, Hyperbranched, Linear) synthesis->architecture properties Material Properties (Thermal, Optical, Mechanical) architecture->properties application Application (e.g., Drug Delivery, Sensor) properties->application

Caption: Modulation of polymer properties from monomer to application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve yields in the synthesis of 3,4,5-Trimethoxybenzaldehyde from vanillin.

Frequently Asked Questions (FAQs)

Q1: What is the most common and economically viable synthetic route from vanillin to this compound?

A1: The most widely adopted route is a three-step process that begins with the bromination of vanillin. This is followed by a copper-catalyzed methoxylation to form an intermediate, which is then methylated to yield the final product. This pathway is favored for its high yields and the use of relatively inexpensive starting materials.[1][2][3]

Q2: What is the role of the copper catalyst in the synthesis?

A2: A copper(I) or copper(II) salt is used to catalyze the nucleophilic substitution of the bromine atom on the 5-bromovanillin intermediate with a methoxide group.[1][3] This copper-catalyzed exchange is crucial for achieving high yields (83-91%) in the formation of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).[1][3]

Q3: Why is a phase-transfer catalyst used in the final methylation step?

A3: A phase-transfer catalyst (PTC), such as Adogen 464, is used to facilitate the reaction between the water-soluble phenoxide ion of syringaldehyde and the water-insoluble methylating agent (dimethyl sulfate) in a two-phase system (e.g., dichloromethane and water).[1] The PTC transports the phenoxide from the aqueous phase to the organic phase, enabling a smooth and high-yield (around 96%) methylation reaction at room temperature.[1]

Q4: What are the typical yields for each step of the synthesis?

A4: With optimized protocols, the expected yields are generally high:

  • Step 1 (Bromination): Vanillin to 5-bromovanillin typically yields about 95%.[1][2][3]

  • Step 2 (Methoxylation): 5-bromovanillin to syringaldehyde yields between 83% and 91%.[1][3]

  • Step 3 (Methylation): Syringaldehyde to this compound can achieve yields of 91% to 96%.[1][2][3]

Q5: Are there any significant byproducts to be aware of?

A5: While the yields are generally high, side reactions can occur. In related syntheses, the formation of ester and ether byproducts has been noted.[3][4] Incomplete reactions can also leave residual starting materials or intermediates, necessitating effective purification steps like recrystallization to achieve a final product purity of over 99%.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Logical Troubleshooting Flow

The following diagram illustrates a logical approach to diagnosing the root cause of low yields.

G start Low Final Yield of This compound check_step3 Analyze Purity of Syringaldehyde Intermediate start->check_step3 step3_issue Issue in Step 3: Methylation check_step3->step3_issue Impure or Low Yield check_step2 Analyze Purity of 5-Bromovanillin Intermediate check_step3->check_step2 Pure and High Yield step2_issue Issue in Step 2: Methoxylation check_step2->step2_issue Impure or Low Yield step1_issue Issue in Step 1: Bromination check_step2->step1_issue Pure and High Yield

Caption: Troubleshooting logic for low yield diagnosis.

Problem 1: Low Yield in Bromination of Vanillin (Step 1)

Possible Cause Recommended Solution
Incorrect Stoichiometry Use a slight excess (e.g., 1.1 equivalents) of bromine to ensure complete conversion of vanillin.[1]
Sub-optimal Solvent Glacial acetic acid or methanol are effective solvents. Ensure the vanillin is fully dissolved before adding bromine.[1][3]
Reaction Temperature The reaction should be run at room temperature. For reactions in methanol, keep the temperature below 20°C during bromine addition.[1][3]
Poor Product Recovery After stirring, dilute the reaction mixture with ice water to precipitate the 5-bromovanillin product fully before filtration.[1]

Problem 2: Incomplete Methoxylation of 5-Bromovanillin (Step 2)

Possible Cause Recommended Solution
Inactive Sodium Methoxide Use freshly prepared sodium methoxide. If preparing from sodium metal and methanol, ensure all sodium has reacted and consider distilling off some methanol to remove traces of water.[1][3]
Ineffective Catalyst Use anhydrous copper(II) chloride or freshly prepared cuprous chloride.[1][3] Ensure the correct catalytic amount is used (e.g., 0.4 equivalents of CuCl₂).[1]
Presence of Water The reaction is sensitive to water. Use anhydrous DMF and methanol as solvents.[3]
Insufficient Temperature/Time The reaction mixture should be heated to around 100-115°C.[1] Monitor the reaction by GLC or TLC to ensure it has gone to completion (typically 1-2.5 hours).[1][3]

Problem 3: Low Yield in Methylation of Syringaldehyde (Step 3)

Possible Cause Recommended Solution
Inefficient Phase Transfer Ensure vigorous stirring to create a large surface area between the organic and aqueous phases. Use an effective phase-transfer catalyst like Adogen 464.[1]
Incorrect pH The reaction requires a basic medium. Use an adequate amount of sodium hydroxide (e.g., 2.5 equivalents) to deprotonate the phenolic hydroxyl group.[1] A patent suggests maintaining a pH above 10.[6]
Decomposition of Reagent Use a slight excess of dimethyl sulfate (e.g., 1.5 equivalents).[1] Be aware that it is toxic and should be handled with care.
Incomplete Reaction Allow sufficient reaction time. At room temperature with a PTC, the reaction can take up to 16 hours.[1]
Difficult Product Isolation After the reaction, wash the organic layer thoroughly with ammonium hydroxide and then water to remove unreacted reagents and catalyst before drying and evaporating the solvent.[1]

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes quantitative data from cited experimental protocols for synthesizing this compound from vanillin.

Reaction Step Starting Material Key Reagents Solvent(s) Temp. Time Yield (%) Reference
1. Bromination VanillinBromine (1.1 eq)Glacial Acetic AcidRoom Temp1 hr95%[1]
1. Bromination VanillinBromine (~2.2 eq)Methanol< 20°C1 hr95%[3]
2. Methoxylation 5-BromovanillinNaOMe, CuCl₂ (0.4 eq)DMF, Methanol100-115°C1 hr83%[1]
2. Methoxylation 5-BromovanillinNaOMe (~4 eq), CuClDMF97°C2.5 hrs91%[3]
3. Methylation Syringaldehyde(CH₃)₂SO₄, NaOH, Adogen 464Dichloromethane, H₂ORoom Temp16 hrs96%[1]
3. Methylation Syringaldehyde(CH₃)₂SO₄, Na₂CO₃AcetoneReflux18 hrs91%[3]

Experimental Protocols & Workflow

The overall workflow is depicted below, followed by detailed experimental procedures for each step.

Caption: Synthesis workflow from vanillin.

Protocol 1: Synthesis of 5-Bromovanillin (Bromination)
  • Reagents: Vanillin (0.1 mol, 15.2 g), Glacial Acetic Acid (75 ml), Bromine (0.11 mol, 17.6 g).

  • Procedure:

    • Dissolve vanillin in glacial acetic acid in a flask equipped with a stirrer.

    • Slowly add bromine to the solution while stirring at room temperature.

    • Continue stirring for 1 hour after the addition is complete.

    • Pour the reaction mixture into 200 ml of an ice/water slurry to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Expected Outcome: A yield of approximately 95% (22.0 g) of 5-bromovanillin.[1]

Protocol 2: Synthesis of Syringaldehyde (Methoxylation)
  • Reagents: 5-Bromovanillin (0.05 mol, 11.5 g), Sodium metal (0.214 mol, 4.9 g), Anhydrous Methanol (100 ml), Anhydrous Copper(II) Chloride (0.02 mol, 2.7 g), Anhydrous Dimethylformamide (DMF) (50 ml).

  • Procedure:

    • In a two-necked flask equipped for distillation, dissolve freshly cut sodium in dry methanol to prepare sodium methoxide.

    • Distill off 30-35 ml of methanol to ensure anhydrous conditions.

    • Add a solution of 5-bromovanillin and anhydrous copper(II) chloride in DMF to the flask in one portion.

    • Continue distillation, maintaining an oil bath temperature of 110-115°C, until the reaction temperature reaches 100°C (approx. 1 hour).

    • After the reaction is complete (monitored by TLC/GLC), dilute the mixture with 100 ml of water.

    • Acidify with 6N hydrochloric acid and extract the product with ethyl acetate (2 x 75 ml).

    • Wash the combined organic extracts with water, dry with magnesium sulfate, and evaporate the solvent in vacuo.

  • Expected Outcome: A yield of approximately 83% (7.5 g) of syringaldehyde.[1]

Protocol 3: Synthesis of this compound (Methylation)
  • Reagents: Syringaldehyde (0.0164 mol, 3.0 g), Sodium Hydroxide (0.0425 mol, 1.7 g), Dimethyl Sulfate (0.0246 mol, 3.1 g), Adogen 464 (0.2 g), Dichloromethane (50 ml), Water (50 ml).

  • Procedure:

    • Combine syringaldehyde, sodium hydroxide, dimethyl sulfate, Adogen 464, water, and dichloromethane in a flask.

    • Stir the mixture vigorously at room temperature for approximately 16 hours.

    • Monitor the reaction by TLC or GLC until the starting material is consumed.

    • Separate the organic layer. Extract the aqueous layer with an additional 50 ml of dichloromethane.

    • Combine the organic extracts and wash thoroughly with diluted ammonium hydroxide, followed by water.

    • Dry the organic layer with magnesium sulfate and remove the solvent in vacuo.

  • Expected Outcome: A yield of approximately 96% (based on consumed starting material) of this compound. The crude product can be recrystallized from cyclohexane for higher purity.[1]

References

Technical Support Center: Purification of 3,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,4,5-Trimethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound are recrystallization, vacuum distillation, and washing with appropriate aqueous solutions. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can vary depending on the synthetic route used. Common starting materials for the synthesis of this compound include vanillin, syringaldehyde, and gallic acid derivatives.[1] Therefore, unreacted starting materials or intermediates from these syntheses are potential impurities. For example, if synthesized from vanillin, impurities could include 5-bromovanillin or 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).[2] Side-products from methylation or oxidation reactions can also be present.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of pure this compound is typically in the range of 73-75 °C.[3][4] A lower and broader melting point range usually indicates the presence of impurities.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques. The most common are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[5][6] The melting point is also a good indicator of purity; a sharp melting point close to the literature value suggests high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. Incorrect solvent choice; insufficient solvent.- Ensure you have selected an appropriate solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (see Table 1 for solubility data).- Gradually add more hot solvent until the solid dissolves completely.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product; the solution is supersaturated.- Add a small amount of a co-solvent in which the product is more soluble to lower the saturation point. - Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough; nucleation is slow.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the air-solvent interface. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath to further decrease solubility.
Crystals are colored. Colored impurities are present.- Add a small amount of activated charcoal to the hot solution, then filter it through celite before cooling to remove colored impurities. Be aware that this may reduce the overall yield.
Low recovery of purified product. Too much solvent was used; the product is significantly soluble in the cold solvent.- Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Vacuum Distillation Issues
Problem Possible Cause Troubleshooting Steps
Product does not distill at the expected temperature/pressure. Inaccurate pressure reading; presence of non-volatile impurities.- Verify the vacuum pressure with a calibrated gauge. - Ensure the heating mantle is providing uniform and adequate heat. - If a significant amount of non-volatile residue remains, a pre-purification step like filtration or a wash may be necessary.
"Bumping" or unstable boiling. Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before applying vacuum. - Ensure vigorous and constant stirring throughout the distillation.
Product solidifies in the condenser. The condenser is too cold.- Use room temperature water or no cooling water in the condenser, as the melting point of this compound is around 73-75 °C. A warm water condenser can also be used.[3]
Distillate is impure. Inefficient fractionation; distilling too quickly.- Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points. - Distill at a slow and steady rate to allow for proper equilibration between liquid and vapor phases.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

The following table summarizes the mole fraction solubility of this compound in several organic solvents. This data can be used to select an appropriate solvent for recrystallization. An ideal recrystallization solvent will show a large difference in solubility between a high temperature and a low temperature.

SolventSolubility (mol·mol⁻¹) at 278.15 K (5°C)Solubility (mol·mol⁻¹) at 313.15 K (40°C)
Methanol0.02830.1085
Ethanol0.02150.0883
n-Propanol0.01280.0617
Isopropanol0.01010.0526
n-Butanol0.00690.0401
Isobutanol0.00450.0298
Acetone0.14320.3421
2-Butanone0.13110.3289
Cyclohexanone0.16540.3698
Acetonitrile0.05980.1765
N,N-Dimethylformamide (DMF)0.20110.3769
Tetrahydrofuran (THF)0.17890.3712
Ethyl Formate0.10210.2876
Methyl Acetate0.11560.3012
Ethyl Acetate0.09870.2765

Data extracted from the Journal of Chemical & Engineering Data.[7][8]

Experimental Protocols

Protocol 1: Recrystallization from Cyclohexane
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot cyclohexane until the solid completely dissolves.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper. A recovery of around 90% can be expected.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a heating mantle, a round-bottom flask containing the crude this compound and a stir bar, a short path distillation head or a Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Vacuum Application: Start the stirrer and gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is reached (e.g., 7-8 mmHg), begin to heat the distillation flask gently.

  • Fraction Collection: Collect the fraction that distills over at the expected boiling point for the applied pressure (e.g., 158–161 °C at 7–8 mmHg).[3]

  • Condenser Temperature: Ensure the condenser is not too cold to prevent the solidification of the product. Circulating warm water through the condenser is recommended.[3]

  • Completion: Stop the distillation when the temperature drops or when most of the material has distilled over, leaving a small residue.

  • Cooling and Collection: Allow the apparatus to cool completely before releasing the vacuum and collecting the purified liquid, which will solidify upon cooling.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Washing Aqueous Washing Crude->Washing Initial Wash PureProduct Pure this compound Recrystallization->PureProduct Distillation->PureProduct Washing->Recrystallization Washing->Distillation

Caption: General purification workflow for crude this compound.

TroubleshootingRecrystallization Start Crude Product in Hot Solvent Dissolved Is the solid fully dissolved? Start->Dissolved Cooling Cool solution slowly Dissolved->Cooling Yes AddSolvent Add more hot solvent Dissolved->AddSolvent No OilingOut Does it 'oil out'? Cooling->OilingOut Crystals Do crystals form? Success Filter and Dry Crystals Crystals->Success Yes InduceCrystallization Scratch flask / Add seed crystal Crystals->InduceCrystallization No OilingOut->Crystals No ReheatCool Reheat, add co-solvent, cool slower OilingOut->ReheatCool Yes AddSolvent->Dissolved ReheatCool->Cooling InduceCrystallization->Crystals

Caption: Troubleshooting decision tree for the recrystallization process.

References

Preventing oxidation of 3,4,5-Trimethoxybenzaldehyde during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3,4,5-Trimethoxybenzaldehyde during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary cause of degradation for this compound is oxidation. The aldehyde functional group is susceptible to oxidation, which can be initiated or accelerated by several factors:

  • Exposure to Air (Oxygen): Oxygen is the primary oxidizing agent.

  • Light: Photo-oxidation can occur upon exposure to light, especially UV light.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Impurities: Metal ions or other catalytic impurities can promote oxidation.

  • Humidity: Moisture can also contribute to degradation pathways.

Q2: What is the main oxidation product of this compound?

A2: The principal oxidation product is 3,4,5-trimethoxybenzoic acid.[1][2] This conversion from an aldehyde to a carboxylic acid is a common degradation pathway for benzaldehydes.

Q3: How can I visually inspect my this compound for signs of oxidation?

A3: Pure this compound is typically a white to off-white or light yellow crystalline solid.[3] Signs of degradation may include:

  • A change in color, such as yellowing or browning.

  • A change in texture, for instance, clumping of the solid which could indicate moisture absorption.

  • An altered odor.

However, significant oxidation can occur before it is visually apparent. Therefore, analytical testing is recommended for confirmation.

Q4: What are the recommended routine storage conditions for this compound?

A4: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, ideally refrigerated (2-8 °C).

  • Atmosphere: Under an inert atmosphere such as argon or nitrogen to displace oxygen.

  • Light: Protected from light in an amber or opaque container.

  • Container: In a tightly sealed container to prevent exposure to air and moisture.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: Yes, the use of antioxidants can be an effective strategy. For aromatic aldehydes, phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or tocopherols (Vitamin E) are commonly used to quench free radical chain reactions that lead to oxidation. A typical starting concentration for BHT would be in the range of 0.01-0.1% (w/w).

Troubleshooting Guides

Issue 1: Suspected Oxidation of this compound

Symptoms:

  • Discoloration of the solid (e.g., yellowing).

  • Inconsistent or poor results in downstream applications (e.g., lower than expected yields, presence of unexpected byproducts).

  • Appearance of a new peak corresponding to 3,4,5-trimethoxybenzoic acid in analytical chromatograms (e.g., HPLC, GC).

Troubleshooting Steps:

  • Analytical Confirmation:

    • Perform an analytical test such as HPLC or GC-MS to confirm the presence and quantify the amount of 3,4,5-trimethoxybenzoic acid.

    • Compare the purity of the suspect sample with a fresh or properly stored reference standard.

  • Review Storage and Handling Procedures:

    • Atmosphere: Was the container flushed with an inert gas (argon or nitrogen) before sealing?

    • Seal: Was the container tightly sealed? For frequently accessed materials, consider using a container with a septum for withdrawal via syringe under an inert atmosphere.

    • Temperature: Was the material stored at the recommended cool temperature?

    • Light Exposure: Was the container opaque or stored in the dark?

  • Corrective Actions:

    • If oxidation is confirmed, the material may need to be repurified (e.g., by recrystallization) if the impurity level is unacceptable for the intended application.

    • For future storage, implement the recommended storage conditions rigorously. For highly sensitive applications, consider storing smaller aliquots to avoid repeated exposure of the bulk material to the atmosphere.

Issue 2: Rapid Degradation of this compound in Solution

Symptoms:

  • A solution of this compound changes color over a short period.

  • Rapid loss of purity of the aldehyde in solution as monitored by analytical methods.

Troubleshooting Steps:

  • Solvent Purity:

    • Ensure the solvent is of high purity and free from peroxides, which can initiate oxidation. Ethers, for example, are known to form peroxides upon storage. Use freshly distilled or peroxide-free solvents.

  • Degassing of Solvent:

    • Dissolved oxygen in the solvent can lead to oxidation. Degas the solvent before use by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Use of Antioxidants:

    • If compatible with your downstream chemistry, consider adding a small amount of an antioxidant like BHT to the solvent.

  • Preparation of Solutions:

    • Prepare solutions fresh for use whenever possible. If a stock solution must be stored, store it under an inert atmosphere in a sealed, light-protected container at a low temperature.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation.
Light Protect from light (Amber vial/darkness)Prevents photo-oxidation.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture.
Additives 0.01-0.1% BHT (optional)Acts as an antioxidant to inhibit oxidation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to separate this compound from its primary oxidation product, 3,4,5-trimethoxybenzoic acid.

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~2.5) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 30% organic phase, increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength determined from the UV spectrum of this compound.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a standard solution of this compound and 3,4,5-trimethoxybenzoic acid to determine their retention times.

    • Inject the sample solution.

    • Monitor the chromatogram for the appearance of the 3,4,5-trimethoxybenzoic acid peak and any other degradation products.

    • Quantify the amount of degradation by comparing the peak area of the degradation product to the total peak area.

Protocol 2: Accelerated Stability Study

This protocol can be used to assess the stability of this compound under stressed conditions.

  • Objective: To evaluate the impact of temperature and humidity on the stability of this compound.

  • Materials:

    • This compound samples.

    • Controlled environment chambers (e.g., 40 °C/75% RH).

    • Appropriate storage containers.

    • Validated stability-indicating analytical method (e.g., HPLC as described above).

  • Procedure:

    • Place samples of this compound in its intended packaging into the controlled environment chamber.

    • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from the chamber.

    • Analyze the sample using the stability-indicating method for purity and the presence of degradation products.

    • Compare the results to a control sample stored under recommended conditions (e.g., 2-8 °C).

    • Analyze the degradation kinetics to predict the shelf-life under normal storage conditions.

Visualizations

Oxidation_Pathway This compound This compound 3,4,5-Trimethoxybenzoic_Acid 3,4,5-Trimethoxybenzoic_Acid This compound->3,4,5-Trimethoxybenzoic_Acid + O2, Light, Heat

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Sample_Preparation Prepare Aliquots of This compound Condition_A Recommended Storage (2-8°C, Inert Gas, Dark) Sample_Preparation->Condition_A Condition_B Accelerated Storage (e.g., 40°C, Ambient Air) Sample_Preparation->Condition_B Time_Points Sample at Time Points (0, 1, 3, 6 months) Condition_A->Time_Points Condition_B->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Data_Evaluation Quantify Purity and Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Workflow for a stability study of this compound.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Purity Check Purity of this compound by HPLC/GC-MS Start->Check_Purity Impurity_Detected Oxidation Product Detected? Check_Purity->Impurity_Detected Review_Storage Review Storage Conditions: - Inert Atmosphere? - Tightly Sealed? - Cool & Dark? Impurity_Detected->Review_Storage Yes Check_Other_Reagents Investigate Other Reagents and Experimental Parameters Impurity_Detected->Check_Other_Reagents No Implement_Best_Practices Implement Proper Storage & Handling Procedures Review_Storage->Implement_Best_Practices

Caption: Troubleshooting decision tree for unexpected results.

References

Troubleshooting guide for Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride to produce 3,4,5-trimethoxybenzaldehyde, a key intermediate in pharmaceutical synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride?

A1: The principal challenge is preventing over-reduction of the desired product, this compound, to 3,4,5-trimethoxybenzyl alcohol.[3][4] This occurs if the palladium catalyst is too active. The resulting alcohol can then react with the starting material to form an unwanted ester byproduct.[5][6]

Q2: Why is a catalyst poison or regulator used in this reaction?

A2: A catalyst poison, such as quinoline-sulfur or thiourea, is crucial to moderate the activity of the palladium catalyst.[3][7] The poison selectively deactivates the catalyst's ability to reduce the aldehyde product without significantly affecting the reduction of the acyl chloride starting material.[5][6] Barium sulfate as a support for the palladium also helps in reducing the catalyst's activity due to its low surface area.[3][6]

Q3: What is the purpose of the acid acceptor (e.g., sodium acetate) in the reaction mixture?

A3: The Rosenmund reduction generates hydrogen chloride (HCl) as a byproduct. An acid acceptor, such as anhydrous sodium acetate, is added to neutralize the HCl.[8][9] This prevents acid-catalyzed side reactions and can improve the overall yield and purity of the aldehyde.[7]

Q4: My reaction is sluggish or incomplete. What are the possible causes?

A4: Incomplete or slow reactions can be due to several factors:

  • Poor Catalyst Quality: The palladium catalyst may be old, improperly prepared, or insufficiently active.

  • Insufficient Hydrogen Pressure: The reaction often requires a specific hydrogen pressure to proceed efficiently. Low pressure can lead to a slower reaction rate.[8]

  • Inadequate Agitation: Proper mixing is essential to ensure good contact between the reactants, hydrogen gas, and the solid catalyst.

  • Low Reaction Temperature: While elevated temperatures can risk over-reduction, a temperature that is too low may result in a very slow conversion.[8]

Q5: I am observing a significant amount of 3,4,5-trimethoxybenzoic acid in my product mixture. Why is this happening?

A5: The presence of 3,4,5-trimethoxybenzoic acid is likely due to the hydrolysis of the starting material, 3,4,5-trimethoxybenzoyl chloride. This can happen if there is moisture in the solvent, reagents, or reaction vessel. It is critical to use anhydrous (dry) solvents and reagents for this reaction.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of aldehyde 1. Inactive catalyst. 2. Presence of moisture leading to hydrolysis of the acid chloride. 3. Insufficient hydrogen pressure or poor gas dispersion.1. Use fresh, high-quality palladium catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.[4] 3. Check for leaks in the hydrogenation apparatus and ensure efficient stirring. Increase hydrogen pressure within the recommended range.[8]
Over-reduction to alcohol and/or ester formation 1. Catalyst is too active. 2. Absence or insufficient amount of catalyst poison. 3. Reaction temperature is too high.1. Use a poisoned catalyst (e.g., Pd/BaSO₄) or add a regulator like quinoline-sulfur.[3][5] 2. Ensure the correct amount of catalyst poison is added as per the protocol. 3. Lower the reaction temperature and monitor the reaction progress closely.[8]
Formation of 3,4,5-trimethoxybenzoic acid Hydrolysis of the starting 3,4,5-trimethoxybenzoyl chloride.Meticulously dry all solvents and reagents. Flush the reaction apparatus with an inert gas like nitrogen before introducing hydrogen.[8]
Reaction stalls before completion 1. Catalyst poisoning by impurities in the substrate or solvent. 2. Loss of hydrogen pressure.1. Purify the 3,4,5-trimethoxybenzoyl chloride and solvent before use. 2. Monitor the hydrogen pressure throughout the reaction and repressurize if necessary.[8]

Experimental Protocol: Modified Rosenmund Reduction of 3,4,5-Trimethoxybenzoyl Chloride[8]

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • 3,4,5-trimethoxybenzoyl chloride

  • 10% Palladium on carbon (dry)

  • Anhydrous sodium acetate

  • Quinoline S (catalyst poison)

  • Toluene (dry)

  • Celite (filter aid)

  • 5% Sodium carbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Pressure vessel (e.g., Parr hydrogenator)

  • Standard laboratory glassware

Procedure:

  • In a pressure vessel, add the following in order: 600 mL of dry toluene, 25 g of anhydrous sodium acetate, 3 g of dry 10% palladium-on-carbon catalyst, 23 g of 3,4,5-trimethoxybenzoyl chloride, and 1 mL of Quinoline S.

  • Flush the vessel with nitrogen, seal it, and then briefly evacuate.

  • Pressurize the vessel to 50 p.s.i. with hydrogen.

  • Shake the mixture at room temperature for 1 hour. During this time, repressurize with hydrogen if the pressure drops below 30 p.s.i.

  • After 1 hour, heat the reaction mixture to 35-40°C for 2 hours.

  • Continue agitation overnight as the reaction cools to room temperature.

  • Carefully release the pressure and open the vessel.

  • Filter the mixture through a pad of Celite (10 g) and wash the insoluble material with 25 mL of toluene.

  • Combine the filtrates and wash successively with 25 mL of 5% sodium carbonate solution and 25 mL of water.

  • Dry the toluene solution over anhydrous sodium sulfate (5 g) and filter.

  • Concentrate the filtrate by distillation under reduced pressure.

  • The crude aldehyde can be purified by distillation.

Summary of Reaction Parameters
ParameterValue
Substrate 3,4,5-trimethoxybenzoyl chloride (0.10 mole)
Catalyst 10% Palladium on carbon (3 g)
Catalyst Support Carbon
Catalyst Poison Quinoline S (1 mL)
Acid Acceptor Anhydrous Sodium Acetate (0.30 mole)
Solvent Dry Toluene (600 mL)
Hydrogen Pressure 50 p.s.i.
Temperature Room temperature for 1h, then 35-40°C for 2h
Reaction Time Overnight
Reported Yield 64-83%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification charge_vessel Charge Pressure Vessel: Toluene, NaOAc, Pd/C, Substrate, Quinoline S flush_n2 Flush with N2 charge_vessel->flush_n2 pressurize_h2 Pressurize to 50 psi H2 flush_n2->pressurize_h2 agitate_rt Agitate at RT (1h) pressurize_h2->agitate_rt heat_agitate Heat to 35-40°C (2h) agitate_rt->heat_agitate agitate_overnight Agitate Overnight (Cooling) heat_agitate->agitate_overnight filter_celite Filter through Celite agitate_overnight->filter_celite wash_filtrate Wash with Na2CO3 (aq) and Water filter_celite->wash_filtrate dry_solution Dry with Na2SO4 wash_filtrate->dry_solution concentrate Concentrate in vacuo dry_solution->concentrate distill Purify by Distillation concentrate->distill

Caption: Experimental workflow for the Rosenmund reduction.

troubleshooting_guide start Low Aldehyde Yield? check_overreduction TLC/GC-MS shows alcohol or ester byproducts? start->check_overreduction Yes check_hydrolysis TLC/GC-MS shows starting acid? start->check_hydrolysis No check_overreduction->check_hydrolysis No sol_overreduction Catalyst too active. - Add/increase poison (Quinoline S). - Lower reaction temperature. check_overreduction->sol_overreduction Yes check_incomplete_rxn TLC/GC-MS shows unreacted acid chloride? check_hydrolysis->check_incomplete_rxn No sol_hydrolysis Moisture contamination. - Use anhydrous solvents/reagents. - Dry glassware thoroughly. check_hydrolysis->sol_hydrolysis Yes sol_incomplete_rxn Inactive catalyst or poor conditions. - Use fresh catalyst. - Check H2 pressure & agitation. check_incomplete_rxn->sol_incomplete_rxn Yes

Caption: Troubleshooting decision tree for the Rosenmund reduction.

References

How to remove impurities from commercial 3,4,5-Trimethoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 3,4,5-Trimethoxybenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Q1: My recrystallized this compound is still yellow. What is the likely cause and how can I fix it?

A1: A persistent yellow color after recrystallization often indicates the presence of colored impurities or degradation products. Commercial this compound can be a white to micro-yellow needle-like crystal, but a distinct yellow hue suggests a lower purity.[1]

  • Possible Cause: The most likely reason is the presence of residual starting materials or by-products from the synthesis, such as oxidized species or incompletely methylated precursors. Common synthetic routes start from vanillin or gallic acid, and remnants of these or their derivatives can impart color.[2][3][4]

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the aldehyde in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water). Add a small amount of activated carbon (charcoal) to the solution and heat it gently for a few minutes. The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool for recrystallization.

    • Solvent Selection: Ensure you are using an appropriate solvent for recrystallization. Cyclohexane has been reported to yield long, needle-like crystals with high recovery.[2] Experiment with different solvent systems based on the solubility data provided in Table 1.

    • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous purification method. A silica gel column with an ethyl acetate/petroleum ether eluent system has been shown to be effective.[5]

Q2: I am having difficulty getting the this compound to crystallize out of solution. What should I do?

A2: Crystallization issues can arise from several factors, including supersaturation, the presence of impurities that inhibit crystal formation, or using an inappropriate solvent.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the supersaturated solution to act as a nucleation site.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

      • Cooling: Slowly cool the solution. A gradual decrease in temperature is more likely to produce purer, larger crystals. A rapid crash-cooling can trap impurities. Consider cooling in an ice bath or refrigerator.

    • Solvent Adjustment:

      • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent to increase the concentration of the aldehyde.

      • Add an Anti-Solvent: If your compound is dissolved in a highly soluble solvent, you can try adding a solvent in which it is less soluble (an "anti-solvent") dropwise until the solution becomes cloudy, indicating the onset of precipitation. Then, allow it to stand for crystallization.

Q3: After purification, the melting point of my this compound is broad and lower than the literature value (72-75 °C). Why is this happening?

A3: A broad and depressed melting point is a classic indicator of an impure compound. The literature consistently reports a melting point in the range of 72-75 °C for pure this compound.[1][5][6][7][8]

  • Possible Cause: The presence of residual solvents or chemical impurities disrupts the crystal lattice, leading to a lower energy requirement to melt the solid and a broader melting range.

  • Troubleshooting Steps:

    • Further Purification: The compound requires additional purification. Re-recrystallize the product, ensuring slow crystal growth. If the melting point does not improve, column chromatography is recommended.

    • Thorough Drying: Ensure that all residual solvent has been removed from the purified crystals. Dry the product under a high vacuum, possibly with gentle heating, to remove any trapped solvent molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying commercial this compound?

A1: The most common and effective laboratory-scale purification methods are:

  • Recrystallization: This is often the first method of choice due to its simplicity and efficiency for removing small amounts of impurities. Effective solvents include cyclohexane, methanol/water mixtures, and ethanol/water mixtures.[2][9]

  • Column Chromatography: For separating mixtures with closely related compounds or for achieving very high purity, silica gel column chromatography is a standard technique. An eluent system of ethyl acetate and petroleum ether is often used.[5]

  • Distillation: Given its boiling point of 163-165 °C at 10 mmHg, vacuum distillation can be used for purification.[6][8]

Q2: What are the likely impurities in commercial this compound?

A2: The impurities can vary depending on the synthetic route used by the manufacturer.[3] Potential impurities include:

  • Starting Materials: Unreacted precursors such as gallic acid, syringaldehyde, or vanillin derivatives.[4][9][10]

  • Intermediates: Incompletely methylated compounds, for example, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) or 5-bromovanillin.[2]

  • Side-Products: By-products from oxidation or reduction steps used in the synthesis.

Q3: What is the solubility of this compound in common organic solvents?

A3: The solubility of this compound is temperature-dependent, increasing with higher temperatures in all tested solvents.[11] It is slightly soluble in water but dissolves in organic solvents like methanol, ethanol, acetone, and chloroform.[1][12] A detailed study provides extensive solubility data across various solvents, which is summarized in Table 1.[11]

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Mole Fraction Solubility (x10^-2)
Methanol 51.83
102.23
152.68
203.20
253.80
304.49
355.28
406.19
Ethanol 51.25
101.54
151.88
202.29
252.78
303.36
354.05
404.86
Acetone 518.01
1020.37
1522.97
2025.84
2529.02
3032.54
3536.44
4040.77
Ethyl Acetate 59.33
1010.95
1512.80
2014.91
2517.31
3020.04
3523.14
4026.66
Cyclohexanone 518.44
1020.89
1523.60
2026.61
2529.95
3033.67
3537.81
4042.42

Data adapted from the Journal of Chemical & Engineering Data, 2021.[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Cyclohexane

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. For better crystal formation, do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of the solvent. A 90% recovery can be expected.[2]

Protocol 2: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 1:3 mixture of ethyl acetate:petroleum ether).[5]

  • Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase. Allow the excess solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the impure this compound in a minimum amount of the eluent. Carefully add this solution to the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect the fractions containing the pure compound, identified by a single spot on the TLC plate with the correct Rf value.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under a high vacuum to obtain the purified this compound.

Visualizations

Purification_Workflow Impure Commercial This compound Recrystallization Recrystallization (e.g., Cyclohexane) Impure->Recrystallization Initial Attempt CheckPurity1 Check Purity (Melting Point, TLC) Recrystallization->CheckPurity1 PureProduct Pure Product CheckPurity1->PureProduct Purity OK ColumnChromatography Column Chromatography (Silica Gel) CheckPurity1->ColumnChromatography Purity Not OK CheckPurity2 Check Purity (Melting Point, TLC) ColumnChromatography->CheckPurity2 CheckPurity2->PureProduct Purity OK

Caption: Standard workflow for the purification of this compound.

Troubleshooting_Crystallization Start No Crystals Formed After Cooling IsSupersaturated Is the solution supersaturated? Start->IsSupersaturated Concentrate Concentrate Solution (Evaporate some solvent) IsSupersaturated->Concentrate No Induce Induce Crystallization IsSupersaturated->Induce Yes Concentrate->IsSupersaturated Seed Seed with a crystal Induce->Seed Scratch Scratch inner surface Induce->Scratch AntiSolvent Add anti-solvent Induce->AntiSolvent

Caption: Decision tree for troubleshooting crystallization problems.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3,4,5-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 3,4,5-Trimethoxybenzaldehyde is critical. This guide provides a detailed comparison of two common analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance, detailed experimental protocols, and a workflow diagram to help you select the most suitable method for your needs.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC-MS for the purity analysis of this compound.

ParameterHPLC with UV DetectionGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity, with mass-based identification
Typical Purity Result ≥98%[1][2]≥97%[3][4]
**Linearity (R²) **>0.999>0.999[5]
Limit of Detection (LOD) ~0.1 µg/mL~5-10 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~15-30 ng/mL
Accuracy (% Recovery) 98-102%98-102%[5]
Precision (%RSD) < 2%[5]< 3%[5]
Analysis Time 15-30 minutes20-40 minutes
Sample Volatility Not requiredRequired
Sample Derivatization Not requiredGenerally not required
Strengths - Robust and reproducible- Suitable for non-volatile impurities- Wide applicability- High specificity and sensitivity- Definitive peak identification- Excellent for volatile and semi-volatile impurities
Limitations - Lower sensitivity than MS- Peak identification is not definitive- Not suitable for non-volatile or thermally labile compounds

Experimental Protocols

Below are detailed methodologies for conducting purity analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method suitable for the purity determination of this compound.

  • Instrumentation : An HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column : C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase : A mixture of acetonitrile and water (e.g., in a 60:40 v/v ratio). For improved peak shape, 0.1% formic or phosphoric acid can be added.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the purity analysis of this compound, suitable for identifying and quantifying volatile impurities.

  • Instrumentation : A GC system coupled to a Mass Spectrometer (MS).

  • Column : HP-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature : 280 °C.

  • Injection Volume : 1 µL with a split ratio of 100:1.

  • Oven Temperature Program :

    • Initial temperature: 100 °C, hold for 5 minutes.

    • Ramp: Increase to 300 °C at a rate of 10 °C/min.

    • Final hold: Hold at 300 °C for 10 minutes.

  • MS Interface Temperature : 280 °C.

  • MS Source Temperature : 230 °C.

  • Quadrupole Temperature : 150 °C.

  • Mass Scan Range : 50–550 amu in full scan mode.

  • Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL.

Mandatory Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound, comparing the HPLC and GC-MS methods.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_results Results & Comparison start This compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (for HPLC) dissolve->filter gcms_inj Inject into GC-MS dissolve->gcms_inj hplc_inj Inject into HPLC filter->hplc_inj hplc_sep C18 Column Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_res Chromatogram & Purity Calculation hplc_det->hplc_res compare Compare Purity, Impurity Profile, and Method Performance hplc_res->compare gcms_sep HP-5MS Column Separation gcms_inj->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_res Chromatogram, MS Spectra & Purity Calculation gcms_det->gcms_res gcms_res->compare

Caption: Workflow for purity analysis of this compound via HPLC and GC-MS.

References

A Comparative Analysis of the Reactivity of 3,4,5-Trimethoxybenzaldehyde and Anisaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,4,5-Trimethoxybenzaldehyde and anisaldehyde (4-methoxybenzaldehyde). Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and developing novel pharmaceutical compounds. This comparison is supported by an analysis of electronic effects and available experimental data.

Introduction to the Contestants

This compound and anisaldehyde are both aromatic aldehydes with methoxy substituents on the benzene ring. Their structural similarities belie significant differences in the electronic environment of the reactive aldehyde group and the aromatic ring, which in turn governs their reactivity in various chemical transformations.

Chemical Structures:

  • This compound: Features three methoxy groups at the 3, 4, and 5 positions of the benzene ring.

  • Anisaldehyde: Possesses a single methoxy group at the 4-position (para) of the benzene ring.

Theoretical Reactivity: An Electronic Perspective

The reactivity of these aldehydes is primarily influenced by the electronic effects of the methoxy (-OCH₃) groups. The methoxy group is a powerful electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where the lone pair of electrons on the oxygen atom delocalizes into the benzene ring, is dominant.

  • Anisaldehyde: The single para-methoxy group strongly donates electron density to the aromatic ring. This increases the electron density at the ortho and para positions. Crucially, this electron donation also extends to the carbonyl carbon of the aldehyde group, making it less electrophilic and therefore, generally less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

  • This compound: With three methoxy groups, the electron-donating effect is significantly amplified. The methoxy groups at the 3, 4, and 5 positions collectively enrich the benzene ring with electron density. This heightened electron donation further deactivates the carbonyl group towards nucleophilic attack compared to anisaldehyde. The increased electron density on the ring makes it more susceptible to electrophilic aromatic substitution, although the substitution pattern can be complex.

Therefore, from a theoretical standpoint, anisaldehyde is expected to be more reactive than this compound in reactions involving nucleophilic attack on the carbonyl carbon , such as in condensation, reduction, and Wittig reactions.

Experimental Data: A Quantitative Comparison

Direct comparative kinetic studies between this compound and anisaldehyde are not abundant in the readily available literature. However, data from various studies on reactions of substituted benzaldehydes allow for a meaningful comparison of their reactivity.

One common reaction to assess aldehyde reactivity is the Knoevenagel condensation , a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound. The reaction rate is sensitive to the electrophilicity of the carbonyl carbon.

Another relevant reaction is the reduction of the aldehyde to an alcohol using a hydride reagent like sodium borohydride. The rate of this reaction is also dependent on the electrophilicity of the carbonyl carbon.

The following table summarizes available data for reactions involving these aldehydes. While the conditions are not identical across all experiments, they provide a strong indication of the relative reactivities.

ReactionAldehydeReagent/CatalystSolventTime (min)Yield (%)Reference
Reduction AnisaldehydeSodium BorohydrideWater1596[1]
Knoevenagel Condensation This compoundNeutral AluminaDCM4 (MW)85[2]
Knoevenagel Condensation AnisaldehydeAmmonium FormateNone(MW)80[3]

Note: The Knoevenagel condensation data is from different studies with different catalysts and conditions, highlighting the need for a direct comparative study. However, the high yield for anisaldehyde in a shorter reaction time (in a different system) is consistent with its expected higher reactivity.

Key Experimental Protocols

To facilitate further research and direct comparison, a detailed protocol for a representative reaction, the Knoevenagel condensation, is provided below. This protocol can be adapted for a side-by-side comparison of this compound and anisaldehyde under identical conditions.

Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile

Materials:

  • Aromatic aldehyde (this compound or anisaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Piperidine (0.1 mmol, ~10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin-layer chromatography (TLC) apparatus

  • Crystallization dish

  • Büchner funnel and filter paper

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add piperidine (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion of the reaction (disappearance of the aldehyde spot), remove the flask from the heat and allow it to cool to room temperature.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the product in a desiccator to a constant weight.

  • Characterize the product by melting point, IR, and NMR spectroscopy.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the Knoevenagel condensation mechanism and a general experimental workflow.

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Aldehyde Aldehyde (R-CHO) Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Malononitrile Malononitrile (CH₂(CN)₂) Enolate Enolate Formation Malononitrile->Enolate Base Base (e.g., Piperidine) Base->Malononitrile Deprotonation Enolate->Aldehyde Attack on Carbonyl Intermediate Aldol-type Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration -H₂O Product α,β-Unsaturated Product Dehydration->Product Experimental_Workflow Start Start Setup Combine Reactants and Solvent Start->Setup Reaction Add Catalyst and Heat to Reflux Setup->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Workup Cool and Induce Crystallization Monitor->Workup Reaction Complete Isolation Filter and Wash Product Workup->Isolation Drying Dry the Product Isolation->Drying Analysis Characterize Product (MP, IR, NMR) Drying->Analysis End End Analysis->End

References

Cost-benefit analysis of different synthetic pathways to 3,4,5-Trimethoxybenzaldehyde.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various synthetic routes to 3,4,5-Trimethoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals such as the antibacterial agent Trimethoprim.[1][2] The comparison focuses on objectivity, supported by experimental data, to aid researchers and professionals in selecting the most suitable pathway for their needs.

Executive Summary

The synthesis of this compound can be achieved through several pathways, each with distinct advantages and disadvantages in terms of starting material cost, reagent toxicity, reaction conditions, and overall yield. This guide evaluates four primary synthetic routes starting from vanillin, p-cresol, gallic acid, and 1,2,3-trimethoxybenzene. The vanillin-based route appears to be a well-balanced option, offering high yields and starting from a relatively inexpensive and readily available precursor.[3][4] The p-cresol pathway provides a cost-effective alternative, though it involves multiple steps and potentially hazardous reagents.[5] Syntheses originating from gallic acid and 1,2,3-trimethoxybenzene are also considered, with their viability dependent on the accessibility and cost of the starting materials and reagents.

Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for the different synthetic pathways to this compound. Prices for starting materials and reagents are estimates based on publicly available data and may vary depending on supplier, purity, and quantity.

Starting MaterialKey StepsOverall Yield (%)Purity (%)Estimated Cost of Starting Material (per kg)Estimated Reagent Cost per Mole of Product
Vanillin Bromination, Methoxylation, Methylation~79%[3]96% (after recrystallization)[3]$15 - $30[1][6]Moderate
p-Cresol Bromination, Hydrolysis, Methoxylation, Methylation~67.4%[5]High (not specified)$3 - $5[7][8][9][10][11]Moderate to High
Gallic Acid Methylation, Acyl Chloride Formation, ReductionVariesHigh (not specified)$10 - $35[12][13][14][15][16]High
1,2,3-Trimethoxybenzene Formylation60 - 68%[13]58.7 - 85.0%[13]$1 - $100[17][18][19][20]Low to Moderate

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of each synthetic pathway.

Vanillin_Pathway Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Br2, Acetic Acid Syringaldehyde 4-Hydroxy-3,5-dimethoxy- benzaldehyde (Syringaldehyde) Bromovanillin->Syringaldehyde NaOMe, CuCl2, DMF/MeOH Product 3,4,5-Trimethoxy- benzaldehyde Syringaldehyde->Product (CH3)2SO4, NaOH, CH2Cl2

Caption: Synthesis of this compound from Vanillin.

pCresol_Pathway pCresol p-Cresol Tetrabromo 2,6-Dibromo-4-(dibromomethyl)phenol pCresol->Tetrabromo Br2, o-dichlorobenzene Dibromo 3,5-Dibromo-4-hydroxy- benzaldehyde Tetrabromo->Dibromo H2O Syringaldehyde Syringaldehyde Dibromo->Syringaldehyde NaOMe, CuCl2, DMF Product 3,4,5-Trimethoxy- benzaldehyde Syringaldehyde->Product (CH3)2SO4, K2CO3

Caption: Synthesis of this compound from p-Cresol.

GallicAcid_Pathway GallicAcid Gallic Acid TMBA 3,4,5-Trimethoxy- benzoic Acid GallicAcid->TMBA Methylating Agent TMBAC 3,4,5-Trimethoxy- benzoyl Chloride TMBA->TMBAC SOCl2 or POCl3 Product 3,4,5-Trimethoxy- benzaldehyde TMBAC->Product Rosenmund Reduction (H2, Pd/C)

Caption: Synthesis of this compound from Gallic Acid.

TMB_Pathway TMB 1,2,3-Trimethoxybenzene Intermediate 1,2,3-Trimethoxy benzyl chloride TMB->Intermediate Glyoxylic acid, HCl, Lewis Acid Product 3,4,5-Trimethoxy- benzaldehyde Intermediate->Product Urotropine, Acetic Acid

Caption: Synthesis of this compound from 1,2,3-Trimethoxybenzene.

Experimental Protocols

Synthesis from Vanillin

This pathway involves a three-step process starting with the bromination of vanillin, followed by methoxylation and methylation.

Step 1: Bromination of Vanillin to 5-Bromovanillin [3]

  • Materials: Vanillin, Glacial Acetic Acid, Bromine.

  • Procedure: To a solution of vanillin (0.1 mol) in glacial acetic acid (75 ml), bromine (0.11 mol) is added. The mixture is stirred for 1 hour. The reaction mixture is then diluted with ice/water (200 ml). The precipitated solid is filtered, washed with water, and dried to yield 5-bromovanillin.

  • Yield: ~95%[3]

Step 2: Methoxylation of 5-Bromovanillin to 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) [3]

  • Materials: 5-Bromovanillin, Sodium, Dry Methanol, Anhydrous Copper(II) Chloride, Dimethylformamide (DMF).

  • Procedure: Freshly cut sodium (0.214 mol) is dissolved in dry methanol (100 ml) in a two-necked round-bottomed flask equipped with a distillation head. After distilling off 30-35 ml of methanol, a solution of 5-bromovanillin (0.05 mol) and anhydrous copper(II) chloride (0.02 mol) in DMF (50 ml) is added. The mixture is heated to 100°C. After 1 hour, the reaction is complete. The reaction mixture is diluted with water, acidified with 6N hydrochloric acid, and extracted with ethyl acetate. The organic extract is washed, dried, and evaporated to give syringaldehyde.

  • Yield: ~83%[3]

Step 3: Methylation of Syringaldehyde to this compound [3]

  • Materials: Syringaldehyde, Dichloromethane, Dimethyl Sulfate, Sodium Hydroxide, Adogen 464 (phase-transfer catalyst).

  • Procedure: A mixture of syringaldehyde (0.01 mol), dichloromethane (25 ml), and Adogen 464 (0.2 g) is stirred. To this, a solution of sodium hydroxide (0.025 mol) in water (5 ml) is added, followed by the dropwise addition of dimethyl sulfate (0.015 mol). The mixture is stirred at room temperature for 2 hours. The organic layer is separated, washed with water, dried, and the solvent is evaporated to yield this compound.

  • Yield: ~96%[3]

Synthesis from p-Cresol

This multi-step synthesis starts with the bromination of p-cresol.

Step 1: Bromination of p-Cresol and Hydrolysis to 3,5-Dibromo-4-hydroxybenzaldehyde [5]

  • Materials: p-Cresol, o-Dichlorobenzene, Bromine, Water.

  • Procedure: A solution of p-cresol (0.40 mol) in o-dichlorobenzene (200 mL) is cooled to 10°C. A solution of bromine (0.81 mol) in o-dichlorobenzene (100 mL) is added while keeping the temperature below 40°C. The mixture is then heated to 160°C, and another solution of bromine (0.81 mol) in o-dichlorobenzene (100 mL) is added dropwise over 3 hours. After cooling, water is added, and the mixture is refluxed to hydrolyze the tetrabromide intermediate. The organic layer is separated and processed to isolate 3,5-dibromo-4-hydroxybenzaldehyde.

  • Overall Yield for steps 1 & 2: 81.6%[5]

Step 2: Methoxylation to Syringaldehyde [5]

  • Materials: 3,5-Dibromo-4-hydroxybenzaldehyde, Sodium Methoxide, DMF, Cuprous Chloride.

  • Procedure: A mixture of 3,5-dibromo-4-hydroxybenzaldehyde (0.20 mol), freshly prepared sodium methoxide (0.74–0.79 mol), DMF (8 mL), and cuprous chloride (4 g) is heated in a stainless steel autoclave at 120°C for 3 hours under a nitrogen atmosphere. After cooling, the reaction mixture is worked up by evaporating the solvents, adding water, and acidifying to precipitate syringaldehyde.

  • Yield: Not explicitly stated for this step, but the overall yield from p-cresol is 67.4%.[5]

Step 3: Methylation to this compound [2]

  • Materials: Syringaldehyde, Acetone, Dimethyl Sulfate, Anhydrous Sodium Carbonate, Potassium Hydroxide.

  • Procedure: A mixture of syringaldehyde (0.84 mol) in acetone (1.0 L) is treated with dimethyl sulfate (1.02 mol), anhydrous sodium carbonate (1.11 mol), and a solution of potassium hydroxide (0.053 mol) in water (32 mL). The mixture is stirred under reflux for 18 hours. After cooling and filtration, the filtrate is concentrated and diluted with water to precipitate this compound.

  • Yield: 91%[2]

Conclusion

The choice of the optimal synthetic pathway for this compound is a multifaceted decision that depends on factors such as the scale of the synthesis, budget constraints, availability of starting materials and reagents, and the technical expertise of the personnel.

  • The Vanillin Pathway is attractive due to its high overall yield and the use of a readily available and relatively inexpensive starting material. The reaction conditions are generally manageable in a standard laboratory setting.

  • The p-Cresol Pathway offers a significant cost advantage in terms of the initial starting material. However, it involves a greater number of steps and the use of harsh reagents like bromine in a high-boiling solvent, which may pose safety and environmental concerns.

  • The Gallic Acid Pathway , while conceptually straightforward, relies on the multi-step conversion of gallic acid, which can be costly. The Rosenmund reduction step also requires a specialized catalyst and equipment.

  • The 1,2,3-Trimethoxybenzene Pathway is a more direct formylation reaction. However, the cost and availability of the starting material can be a significant factor. The reported yields and purities also show some variability.[13]

For many research and development applications, the vanillin-based synthesis presents a reliable and efficient option. For large-scale industrial production, a thorough economic analysis considering the local prices of all materials and waste disposal costs would be necessary to definitively select the most cost-effective route.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.